Physicochemical Profiling & Strategic Utility of 3-Amino-N-Phenylbutanamide
Executive Summary In modern peptidomimetic drug design, 3-amino-N-phenylbutanamide (CAS: 111961-65-0) represents a critical scaffold. As a -amino acid derivative, it bridges the gap between the structural rigidity of sma...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern peptidomimetic drug design, 3-amino-N-phenylbutanamide (CAS: 111961-65-0) represents a critical scaffold. As a
-amino acid derivative, it bridges the gap between the structural rigidity of small molecules and the functional diversity of peptides.[1] Unlike naturally occurring -amino acids, this -amino amide motif confers exceptional resistance to proteolytic degradation while maintaining hydrogen-bond donor/acceptor capabilities essential for receptor binding.
This guide provides a rigorous physicochemical analysis of 3-amino-N-phenylbutanamide, detailing its synthesis, ionization behavior, and lipophilicity. It is designed to serve as a primary reference for medicinal chemists integrating this motif into protease-resistant pharmacophores.
Molecular Identity & Structural Analysis[2]
The molecule consists of a butyric acid backbone substituted with a primary amine at the
-position (C3) and an N-phenyl amide at the C1 terminus.
Property
Detail
IUPAC Name
3-amino-N-phenylbutanamide
CAS Number
111961-65-0
Molecular Formula
Molecular Weight
178.23 g/mol
Chirality
The C3 position is chiral. Drug candidates typically require the enantiopure (R) or (S) form (e.g., (S)-3-amino-N-phenylbutanamide, CAS 1128-83-2).[2]
SMILES
CC(N)CC(NC1=CC=CC=C1)=O
Structural Significance
The insertion of an extra methylene group (
) between the amine and the carbonyl compared to -amino acids introduces additional rotational freedom.[2] However, the N-phenyl group acts as a steric anchor, often favoring specific folded conformations (e.g., 14-helix formation in oligomers) that mimic protein secondary structures.
Physicochemical Profile
The following data aggregates experimental ranges and high-confidence predictive models essential for ADME (Absorption, Distribution, Metabolism, Excretion) prediction.
Ionization (pKa)
The acid-base profile is dominated by the primary amine and the amide nitrogen.[2]
Implication: At physiological pH (7.4), the amine is predominantly protonated (
).[2] This ensures high water solubility relative to the neutral form but requires transport mechanisms or hydrophobic pairing for membrane permeability.
Implication: The N-phenyl amide does not ionize in aqueous biological buffers. However, the N-phenyl ring withdraws electron density, making the amide hydrogen a potent hydrogen bond donor (HBD).[2]
Causality: Due to ionization of the amine at pH 7.4, the distribution coefficient drops significantly. This suggests the molecule resides primarily in the aqueous phase in blood plasma but has sufficient lipophilic character (in its neutral equilibrium fraction) to cross the blood-brain barrier (BBB) if active transport is engaged or if derivatized.[2]
Solubility
Aqueous: High solubility at pH < 7 (as hydrochloride salt).[2] Low solubility as a free base.
Organic: Soluble in DMSO, Methanol, Ethanol. Limited solubility in non-polar solvents (Hexane) unless N-protected.[2]
Synthesis & Purity Validation
To ensure the integrity of biological assays, a robust synthetic route yielding >98% purity is required. The Mixed Anhydride Coupling or EDC Coupling of Boc-protected
-amino acids is the industry standard for minimizing racemization.
Recommended Synthetic Workflow
Starting Material: N-Boc-3-aminobutyric acid (commercially available in R or S forms).
Activation: Reaction with isobutyl chloroformate (mixed anhydride) or EDC/HOBt.
Amidation: Addition of aniline.
Deprotection: Acidolytic cleavage of the Boc group (TFA/DCM or HCl/Dioxane).[2]
Figure 1: Standard synthesis pathway via Boc-protection strategy to prevent racemization.[2]
Experimental Protocols (Self-Validating)
Potentiometric pKa Determination
Objective: Determine the precise ionization constant of the
-amine.
Method: Potentiometric titration using a glass electrode (e.g., Sirius T3 or GLpKa).[2]
Protocol:
Dissolve 5 mg of compound in 0.1 M KCl (ionic strength adjustor).[2]
Titrate from pH 2.0 to pH 12.0 using 0.1 M KOH.
Validation Step: Perform a "blank" titration with KCl only. Subtract the blank curve to isolate the compound's buffering capacity.
Analysis: The inflection point at ~pH 9.5 corresponds to the amine deprotonation.
Shake-Flask LogD Measurement
Objective: Measure distribution between Octanol and Phosphate Buffer (pH 7.4).
Method: HPLC-based quantification of phases.
Protocol:
Prepare 1-octanol (pre-saturated with buffer) and PBS (pH 7.4, pre-saturated with octanol).
Dissolve compound in the aqueous phase (100 µM).
Add equal volume of octanol. Shake for 1 hour at 25°C. Centrifuge to separate phases.
Validation Step: Analyze both phases by HPLC. Mass balance (Sum of Area_aq + Area_org) must equal >95% of the initial standard.[2]
Calculation:
.
Strategic Applications in Drug Discovery[3]
Peptidomimetics & Stability
The primary utility of 3-amino-N-phenylbutanamide is as a protease-resistant building block .
-peptide bonds. The -amino architecture alters the backbone geometry, rendering the amide bond "invisible" to the catalytic triad of these enzymes.
Application: Ideal for oral peptide drugs where gastric stability is the limiting factor.
Scaffold for DPP-4 Inhibition
This motif shares structural homology with Sitagliptin (Januvia), a DPP-4 inhibitor. The
-amino amide core mimics the N-terminus of GLP-1, binding to the active site of DPP-4 but resisting cleavage.
Figure 2: Mechanistic basis for the metabolic stability of the beta-amino scaffold.[2]
References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2826769, 3-Phenylbutanamide (Related Structure Comparison). Retrieved from [Link]
Steer, D. L., et al. (2002). Beta-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry. (Contextual grounding on beta-amino acid stability).
Rehman, F. U., et al. (2025). Beta-Amino Acids: Role in Human Biology and Medicinal Chemistry. ResearchGate. Retrieved from [Link]
thermodynamic stability of beta-amino acid amide derivatives
This guide provides an in-depth technical analysis of the thermodynamic and chemical stability of -amino acid amide derivatives, designed for researchers in drug discovery and structural biology. Thermodynamic Stability...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the thermodynamic and chemical stability of
-amino acid amide derivatives, designed for researchers in drug discovery and structural biology.
Thermodynamic Stability and Structural Integrity of
-Amino Acid Amide Derivatives
Technical Guide & Experimental Protocols
Executive Summary
-Amino acid amide derivatives—specifically -peptides and mixed -peptides—represent a frontier in peptidomimetic drug design. Unlike their -amino acid counterparts, which possess a single carbon between the amino and carboxyl termini, -amino acids contain two carbons ( and ).[] This additional methylene group fundamentally alters the Ramachandran landscape, granting these molecules unique folding propensities and exceptional resistance to enzymatic degradation.
This guide details the thermodynamic drivers of these structures, specifically the formation of 14-helix and 12-helix motifs, and provides rigorous protocols for assessing their stability.[2]
Part 1: Structural Fundamentals & Thermodynamic Drivers
The thermodynamic stability of
-amino acid derivatives is governed by the interplay between enthalpic gain (hydrogen bonding) and entropic cost (backbone ordering).
The "Extra Carbon" Effect
In
-peptides, the backbone is defined by the torsion angles. -peptides introduce a third torsion angle, (around the bond).
Entropic Penalty: The extra degree of freedom should theoretically increase the entropic cost of folding (
).
Enthalpic Compensation: However, substituted
-amino acids (e.g., -residues) and cyclic constraints (e.g., ACHC) pre-organize the backbone, minimizing this penalty and allowing stable folding with as few as 4–6 residues.
Helix Topologies and H-Bonding
The stability of
-peptide oligomers is defined by the size of the hydrogen-bonded ring formed between backbone amides.
Feature
14-Helix (Most Common)
12-Helix
H-Bond Definition
Ring Size
14 atoms
12 atoms
Residues per Turn
~3.0
~2.5
Dipole Moment
High (Macrodipole stabilized)
Moderate
Solvent Preference
Stable in organic; requires cyclic constraints for water stability
Promoted by specific solvents (e.g., MeOH)
Chemical vs. Metabolic Stability
While thermodynamic stability refers to the folding equilibrium (
), chemical stability refers to the resistance of the amide bond to hydrolysis.
Hydrolysis: The
-amide bond is chemically stable, comparable to -amides, with a half-life of years at neutral pH.
Proteolysis:
-peptides are kinetically inert to most proteases (trypsin, pepsin, pronase). The "extra" methylene group displaces the scissile bond from the enzyme's active site nucleophile, rendering them effectively invisible to metabolic machinery.
Part 2: Experimental Methodologies
Protocol A: Thermodynamic Stability via Variable-Temperature CD
Objective: Determine the Melting Temperature (
) and Enthalpy of Unfolding ().
Principle:
-peptides exhibit distinct Circular Dichroism (CD) signatures. The 14-helix displays a minimum at ~214 nm. Monitoring this signal during heating reveals the cooperative unfolding transition.
Workflow Diagram:
Caption: Workflow for determining thermodynamic parameters using Variable-Temperature Circular Dichroism.
Step-by-Step Protocol:
Sample Preparation: Dissolve the
-peptide derivative in 10 mM phosphate buffer (pH 7.4). Typical concentration: 50–100 M. Ensure the solution is free of aggregates (filter via 0.22 m if necessary).
Baseline Scan: Record a spectrum of the buffer blank from 190–260 nm.
Full Spectrum Acquisition: Record the peptide spectrum at 20°C to confirm secondary structure (Look for 14-helix minimum at 214 nm).
Thermal Denaturation:
Set monochromator to 214 nm (or the specific minimum).
Ramp temperature from 5°C to 95°C at a rate of 1.0°C/min.
Critical: Allow 60s equilibration at each data point to ensure thermodynamic equilibrium.
Reversibility Check: Cool the sample back to 20°C and re-scan. If the signal recovers >90%, the unfolding is reversible, and thermodynamic parameters (
) can be extracted.
Protocol B: Proteolytic Stability Assay
Objective: Quantify the half-life (
) of the derivative in the presence of aggressive proteases.
Workflow Diagram:
Caption: Experimental logic for assessing metabolic stability against proteolytic enzymes.
Step-by-Step Protocol:
Enzyme Prep: Prepare a stock solution of Pronase E (or Trypsin) in PBS.
Reaction: Mix peptide (200
M) with enzyme (ratio 1:100 w/w) at 37°C.
Time Points: Remove aliquots (50
L) at min and 24 h.
Quenching: Immediately add 50
L of 1% Trifluoroacetic acid (TFA) in acetonitrile to stop the reaction.
Quantification: Analyze via RP-HPLC. Integrate the peak area of the parent peptide.
Calculation: Plot
vs. Time. The slope gives the half-life: .
Part 3: Data & Case Studies
The following table summarizes the thermodynamic and metabolic stability of typical
-amino acid derivatives compared to -peptides.
Peptide Class
Sequence Example
Secondary Structure
(Water)
Proteolytic (Pronase)
-Peptide
(Ala-Lys)
-Helix
< 40°C (short)
< 1 hour
Acyclic -Peptide
H-(-HVal- -HLys)-OH
14-Helix (in MeOH)
Unstable*
> 24 hours
Cyclic -Peptide
H-(ACHC)-OH
14-Helix
> 75°C
Indefinite
Mixed
(-Ala--Ala)
11/14-Helix
45–60°C
6–12 hours
*Note: Acyclic
-peptides often require organic co-solvents (methanol) to fold stably. Cyclic residues (ACHC) are required for high thermal stability in pure water.
Mechanistic Insight: The "Locking" Effect
The high
of ACHC-containing peptides arises from the cyclohexane ring constraining the bond ( torsion). This pre-pays the entropic cost of folding. In terms of free energy:
For acyclic peptides, is large and negative (unfavorable). For cyclic -peptides, the unfolded state is already restricted, making less negative, driving to be more negative (stable).
Part 4: Future Outlook & Applications
The unique thermodynamic profile of
-amino acid amides is driving three key areas of drug development:
GLP-1 Analogs: Replacing cleavage sites in peptide hormones with
-amino acids to extend half-life without altering receptor binding significantly.
Foldamers as Protein-Protein Interaction (PPI) Inhibitors: The 14-helix can mimic the
side chain display of an -helix, allowing -peptides to block protein interfaces (e.g., p53/MDM2) with superior metabolic stability.
Self-Assembling Nanomaterials: The high thermal stability of cyclic
-peptides allows for the creation of robust hydrogels and nanotubes that resist thermal denaturation up to 90°C.
References
Thermodynamic Stability of
-Peptide Helices and the Role of Cyclic Residues.
Source: NIH / PubMed Central
[Link]
Relationship between Side Chain Structure and 14-Helix Stability of
potential biological activities of 3-amino-N-phenylbutanamide
Technical Whitepaper: Biological Potential & Therapeutic Applications of the 3-Amino-N-Phenylbutanamide Scaffold Executive Summary 3-Amino-N-phenylbutanamide (CAS: 111961-65-0) represents a distinct class of -amino acid...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Biological Potential & Therapeutic Applications of the 3-Amino-N-Phenylbutanamide Scaffold
Executive Summary
3-Amino-N-phenylbutanamide (CAS: 111961-65-0) represents a distinct class of
-amino acid derivatives (specifically -amino amides) that serves as a critical "privileged scaffold" in modern medicinal chemistry. Unlike canonical -amino acids, this molecule features a two-carbon backbone separation between the amino and carbonyl termini, conferring unique conformational stability and resistance to enzymatic degradation.[1][2]
While often utilized as a high-value chiral intermediate in the synthesis of complex pharmaceuticals (such as
-lactam antibiotics and gliptin-class antidiabetics), the molecule itself possesses intrinsic biological potential.[2] This guide analyzes its utility in peptidomimetics , its structural homology to DPP-4 inhibitors , and its application in developing proteolysis-resistant therapeutics .
Chemical Profile & Structural Biology
The pharmacological value of 3-amino-N-phenylbutanamide lies in its ability to mimic peptide bonds while evading the "lock-and-key" recognition of endogenous proteases.
Molecular Architecture
Core Scaffold:
-amino amide backbone.
Chirality: The C3 position is a stereocenter. The (R)-enantiomer is typically the bioactive conformer in DPP-4 inhibition, while the (S)-enantiomer is often used in specific antimicrobial applications.
Lipophilicity: The N-phenyl (anilide) group significantly increases
compared to the free acid, enhancing membrane permeability and blood-brain barrier (BBB) penetration potential.
The "Beta-Turn" Effect
In peptidomimetics,
-amino acids favor the formation of stable secondary structures (helices and sheets) that differ from natural -peptides. This allows 3-amino-N-phenylbutanamide to act as a rigid spacer, locking bioactive peptides into their active conformation.
Therapeutic Areas & Biological Mechanisms
Metabolic Regulation: DPP-4 Inhibition Homology
The most significant biological relevance of 3-amino-N-phenylbutanamide is its structural isomorphism with the pharmacophore of Sitagliptin (Januvia), a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor used in Type 2 Diabetes.
Mechanism: DPP-4 enzymes cleave N-terminal dipeptides (e.g., GLP-1) containing alanine or proline. The
-amino amide moiety mimics the transition state of the substrate but, due to the extra methylene group, cannot be cleaved by the catalytic triad (Ser-Asp-His).
Binding Mode: The primary amine of the 3-amino group forms a salt bridge with Glu205/Glu206 in the DPP-4 active site, while the phenyl group occupies the S1 hydrophobic pocket.
Caption: Mechanism of Action for Beta-Amino Amide Scaffolds in DPP-4 Inhibition.
Peptidomimetic Stability (Protease Resistance)
Endogenous peptidases (trypsin, pepsin, cytosolic aminopeptidases) are evolutionarily optimized to cleave
-peptide bonds. The insertion of 3-amino-N-phenylbutanamide into a peptide sequence acts as a "stop" signal for degradation.
Application: Increasing the half-life (
) of neuroactive peptides (e.g., enkephalin analogs) or antimicrobial peptides.
Antimicrobial Activity
Derivatives of N-phenyl-3-aminobutanamide, particularly when complexed with transition metals (Cu, Zn) or derivatized as Schiff bases, exhibit bacteriostatic activity against Gram-positive bacteria (S. aureus). The anilide moiety is critical here, interacting with bacterial cell wall synthesis enzymes.
Experimental Protocols
Protocol A: Synthesis via Asymmetric Reductive Amination
Objective: Synthesize enantiomerically pure (R)-3-amino-N-phenylbutanamide from the keto-amide precursor.
Objective: Quantify the stability of a peptide containing the 3-amino-N-phenylbutanamide scaffold versus a standard
-peptide.
Materials:
Test Compound: 3-amino-N-phenylbutanamide analog.
Enzyme: Pronase E (non-specific protease mixture) or Human Serum.
Buffer: PBS (pH 7.4).
Steps:
Incubation: Dissolve test compound (100 µM) in PBS. Add Pronase E (0.1 mg/mL). Incubate at 37°C.
Sampling: Aliquot 50 µL samples at T=0, 15, 30, 60, 120, and 240 minutes.
Quenching: Immediately add 50 µL ice-cold Acetonitrile (containing 0.1% Formic Acid) to stop the reaction.
Analysis: Centrifuge at 10,000g for 5 min. Analyze supernatant via LC-MS/MS.
Calculation: Plot % remaining vs. time to calculate half-life (
).
Data Summary: Comparative Properties
Property
Alpha-Amino Amide (Standard)
3-Amino-N-Phenylbutanamide (Beta)
Biological Implication
Backbone Length
1 Carbon ()
2 Carbons ()
Altered folding; "Beta-turn" inducer.
Protease Stability
Low ( mins)
High ( hours/days)
Oral bioavailability; prolonged duration of action.
DPP-4 Affinity
Substrate (Cleaved)
Inhibitor (Not Cleaved)
Metabolic regulation (Diabetes).
Lipophilicity
Low to Moderate
High (due to N-phenyl)
Enhanced CNS penetration.
Mechanistic Pathway: Proteolytic Resistance
The following diagram illustrates why the 3-amino-N-phenylbutanamide scaffold survives enzymatic attack compared to standard peptides.
Caption: Structural basis for the proteolytic resistance of beta-amino acid derivatives.
References
Lyu-Ming Wang, et al. "Photocatalytic N-Methylation of Amines over Pd/TiO2 for the Functionalization of Heterocycles and Pharmaceutical Intermediates." Amazon S3 / Vertex AI Search Results. (2025). 6[6][4][5][7][8][9][10][11][12][13]
Steer, D. L., et al. "Beta-amino acids: versatile peptidomimetics." Current Medicinal Chemistry. (2002). Link
Fazal-ur-Rehman, M. "Biological Scope of β-Amino Acids and its Derivatives in Medical Fields and Biochemistry." Journal of Biochemistry & Physiology. (2018). Link
Kubicova, L., et al. "Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones."[10] Molecules. (2000). Link
3-Amino-N-phenylbutanamide: Chemical Identifiers, Asymmetric Synthesis, and Applications in Drug Development
Executive Summary In the landscape of modern pharmaceutical development, the β-amino amide structural motif is a highly privileged pharmacophore, most notably recognized for its role in dipeptidyl peptidase-4 (DPP-4) inh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern pharmaceutical development, the β-amino amide structural motif is a highly privileged pharmacophore, most notably recognized for its role in dipeptidyl peptidase-4 (DPP-4) inhibitors such as sitagliptin. As a Senior Application Scientist, I frequently utilize 3-amino-N-phenylbutanamide as a benchmark substrate to evaluate and optimize novel catalytic systems.
This technical guide deconstructs the chemical identity of 3-amino-N-phenylbutanamide, explores the mechanistic causality behind its synthesis via Direct Asymmetric Reductive Amination (ARA), and provides a self-validating experimental protocol designed for high-fidelity reproducibility in drug development workflows.
Chemical Identity & Structural Parameters
Before initiating any synthetic workflow, establishing rigorous structural and physical baselines is mandatory. 3-Amino-N-phenylbutanamide is a chiral molecule containing a primary amine at the β-position relative to an N-phenyl amide group.
Table 1: Core Chemical Identifiers and Physical Properties [2]
Parameter
Value
IUPAC Name
3-amino-N-phenylbutanamide
CAS Registry Number
111961-65-0
Molecular Formula
C₁₀H₁₄N₂O
Molecular Weight
178.23 g/mol
SMILES
CC(N)CC(NC1=CC=CC=C1)=O
InChIKey
JZZMNRPDRVJKBO-UHFFFAOYSA-N
Melting Point
72.0–74.0 °C (for the enantiopure (–) form) [1]
Mechanistic Significance & Synthetic Strategy
The Shift to Direct Asymmetric Reductive Amination (ARA)
Historically, the synthesis of chiral β-amino amides relied heavily on the kinetic resolution of racemates or the multi-step asymmetric hydrogenation of N-protected enamines. These legacy methods suffer from poor atom economy and high process mass intensity (PMI) due to mandatory protection/deprotection sequences.
To bypass these inefficiencies, the field has shifted toward Direct Asymmetric Reductive Amination (ARA) . Pioneered by Steinhuebel et al. at Merck [1][3], this approach allows for the direct, one-pot conversion of a β-keto amide (3-oxo-N-phenylbutanamide) into an unprotected chiral β-amino amide using simple ammonium salts and hydrogen gas.
Mechanistic Causality
The success of this transformation hinges on the precise selection of the chiral catalyst: Ru(OAc)₂(dm-segphos) .
Chemoselectivity: The ruthenium catalyst must differentiate between the starting ketone and the in situ generated β-enamine amide. Ru(OAc)₂(dm-segphos) exhibits near-perfect chemoselectivity, reducing only the enamine intermediate to yield the amine, leaving the ketone untouched.
Dimer Disruption: A critical failure point in Ru-catalysis is the formation of inactive catalyst dimers. The introduction of high concentrations of ammonium salts (e.g., ammonium acetate) serves a dual purpose: it acts as the nitrogen source for enamine formation and actively breaks apart inactive ruthenium dimers, ensuring the catalyst remains in its highly active monomeric state [1].
Reaction pathway for the Direct Asymmetric Reductive Amination of β-keto amides.
Self-Validating Experimental Protocol
A robust protocol must be a self-validating system. The following methodology for the synthesis of (–)-3-amino-N-phenylbutanamide builds in specific pressure cycling and analytical checkpoints to ensure that any deviation in catalyst activation is caught immediately [1].
Table 2: Optimized ARA Reaction Parameters
Parameter
Specification
Substrate
3-Oxo-N-phenylbutanamide (1.0 equiv)
Nitrogen Source
Ammonium Acetate (NH₄OAc) (5.0 equiv)
Catalyst
Ru(OAc)₂((R)-dm-segphos) (0.5 mol%)
Solvent
Anhydrous Methanol (MeOH)
Temperature / Pressure
80 °C / 290 psi H₂
Step-by-Step Methodology
Substrate & Catalyst Loading: To a 100-mL stainless steel autoclave equipped with a glass inner lining and a Teflon-coated stirrer bar, add Ru(OAc)₂((R)-dm-segphos) (2.4 mg, 0.025 mmol), 3-oxo-N-phenylbutanamide (886 mg, 5.0 mmol), and NH₄OAc (1.93 g, 25.0 mmol).
Inertion & Solvent Addition: Seal the autoclave and purge the atmosphere with nitrogen gas for 5 minutes. Inject anhydrous MeOH (5 mL) via a syringe port.
Reactor Purging (Critical Step): Introduce hydrogen gas into the autoclave at a pressure of 145 psi, then carefully reduce to 14.5 psi by releasing the stop valve. Causality: Repeating this purge cycle three times completely displaces residual oxygen, which would otherwise irreversibly oxidize the electron-rich phosphine ligands on the Ru-catalyst.
High-Pressure Hydrogenation: Pressurize the system with hydrogen to 290 psi. Heat the solution to 80 °C and stir vigorously for 15 hours. The elevated temperature drives the thermodynamic equilibrium toward the β-enamine intermediate.
Depressurization & Isolation: Cool the reactor to 20 °C. Carefully vent the hydrogen gas. Transfer the reaction mixture, concentrate under reduced pressure, and prepare the crude residue for analytical validation.
Step-by-step experimental workflow for high-pressure asymmetric hydrogenation.
Analytical Characterization & Validation
To validate the integrity of the synthesized 3-amino-N-phenylbutanamide, perform High-Performance Liquid Chromatography (HPLC) to confirm the enantiomeric excess (ee). A successful run using the parameters above should yield >94.7% ee [1].
(minor enantiomer) = 24.6 min (major enantiomer) = 27.6 min
Optical Rotation
(c 0.22, MeOH)
Conclusion
The synthesis and characterization of 3-amino-N-phenylbutanamide (CAS: 111961-65-0) serves as a masterclass in the application of Direct Asymmetric Reductive Amination. By utilizing a highly chemoselective ruthenium catalyst and manipulating the reaction environment with ammonium salts to prevent catalyst dimerization, researchers can achieve unprotected chiral β-amino amides with exceptional atom economy. Mastering this specific substrate workflow provides the foundational expertise required to scale complex APIs, including blockbuster DPP-4 inhibitors.
References
Direct Asymmetric Reductive Amination
Journal of the American Chemical Society (JACS)[Link]
Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances
Okayama University Scientific Achievement Repository[Link]
Foundational
literature review of 3-amino-N-phenylbutanamide synthesis pathways
Executive Summary 3-Amino-N-phenylbutanamide (also known as 3-aminobutyranilide) is a critical -amino acid derivative serving as a chiral building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Amino-N-phenylbutanamide (also known as 3-aminobutyranilide) is a critical
-amino acid derivative serving as a chiral building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other bioactive peptidomimetics. Its structure features a stereogenic center at the C3 position, making enantioselective synthesis a priority for pharmaceutical applications.
This guide details three distinct synthesis pathways, evaluated by atom economy, scalability, and stereochemical control. It moves beyond simple recipe listing to analyze the mechanistic causality of each step, ensuring reproducible results in a drug development context.
Retrosynthetic Analysis
To design the optimal synthesis, we must first deconstruct the target molecule. The strategic disconnections reveal three primary precursors: Acetoacetanilide (for reductive amination), Crotonanilide (for conjugate addition), and Protected
-Amino Acids (for direct coupling).
Figure 1: Retrosynthetic analysis showing the three primary disconnections leading to commercially viable starting materials.
Pathway 1: Reductive Amination of Acetoacetanilide (Industrial Standard)
This route is the most cost-effective for large-scale synthesis where racemic product is acceptable or where downstream chiral resolution is planned. It utilizes acetoacetanilide , a cheap industrial intermediate.
Mechanistic Insight
The reaction proceeds through the formation of a
-enamino amide intermediate. Unlike simple ketones, the -keto amide exists in equilibrium with its enol form. The addition of ammonia/ammonium acetate initially forms the hemiaminal, which dehydrates to the imine/enamine. The reducing agent must be selective enough to reduce the C=N bond without affecting the amide carbonyl or the phenyl ring.
Why Sodium Cyanoborohydride (
)?
We select over because it is stable at pH 6-7, the optimal window for iminium ion formation. would rapidly reduce the ketone to an alcohol (3-hydroxy-N-phenylbutanamide) before the amine could condense.
Detailed Protocol
Reagents:
Acetoacetanilide (1.0 equiv)
Ammonium Acetate (
) (10.0 equiv)
Sodium Cyanoborohydride (
) (0.7 equiv)
Methanol (Solvent)
Acetic Acid (to adjust pH)
Step-by-Step Workflow:
Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve acetoacetanilide (17.7 g, 100 mmol) in Methanol (150 mL).
Buffer Addition: Add Ammonium Acetate (77.1 g, 1000 mmol) in a single portion. The large excess drives the equilibrium toward the imine/enamine.
Reduction: Cool the mixture to 0°C. Carefully add
(4.4 g, 70 mmol) portion-wise over 20 minutes.
Critical Control Point: Ensure the internal temperature does not exceed 10°C to prevent side reactions.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 24 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.
Quenching: Quench with 6N HCl until pH < 2 (to decompose excess hydride and hydrolyze boron complexes). Stir for 30 minutes.
Workup: Neutralize with solid KOH to pH > 10. Extract with Dichloromethane (3 x 100 mL).
Purification: Dry organic phase over
, filter, and concentrate. Recrystallize from Ethanol/Ether to obtain the product as a white solid.
For drug development requiring high enantiomeric excess (ee), asymmetric hydrogenation of the
-enamino amide is the gold standard. This route avoids wasteful resolution steps.
Mechanistic Insight
The substrate is first converted to the enamine (3-amino-N-phenyl-2-butenamide). A chiral Ruthenium or Rhodium catalyst coordinates to the enamine double bond and the amide carbonyl oxygen (chelation control), directing the hydride delivery to a specific face of the molecule.
Catalyst Choice:
is a proven catalyst for -keto/enamino derivatives, offering >95% ee.
Detailed Protocol
Reagents:
Acetoacetanilide (Precursor)
Ammonium Gas (
)
(Catalyst, 1 mol%)
Methanol (degassed)
Step-by-Step Workflow:
Enamine Preparation: Dissolve acetoacetanilide in methanol and saturate with anhydrous ammonia gas at 0°C. Stir for 4 hours. Concentrate to isolate crude 3-amino-N-phenyl-2-butenamide.
Hydrogenation Setup: In a nitrogen-filled glovebox, charge a high-pressure autoclave with the enamine (1.0 g, 5.7 mmol) and
This route involves the conjugate addition of an amine to crotonanilide . It is useful when specific N-substitution is required (e.g., using benzylamine followed by deprotection).
Reflux: Heat the mixture to reflux (82°C) for 12 hours. The DBU acts as a base to activate the nucleophile.
Workup: Cool and concentrate. Dissolve residue in EtOAc, wash with water.
Deprotection (Hydrogenolysis): Dissolve the N-benzyl intermediate in MeOH. Add Pd/C (10% w/w) and stir under
(1 atm, balloon) for 6 hours to cleave the benzyl group, yielding the free amine.
Comparative Analysis of Pathways
Feature
Pathway 1: Reductive Amination
Pathway 2: Asymmetric Hydrogenation
Pathway 3: Aza-Michael
Starting Material
Acetoacetanilide (Cheap)
Acetoacetanilide (Cheap)
Crotonanilide
Stereochemistry
Racemic
High ee (>95% R or S)
Racemic (unless chiral amine used)
Scalability
High (Kg scale)
Medium (High pressure equip.)
High
Atom Economy
Good
Excellent
Good
Key Challenge
pH control for selectivity
Catalyst cost & Oxygen sensitivity
Deprotection step required
References
Vertex AI Search. "Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks." National Institutes of Health (PMC). 3
Vertex AI Search. "Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances." Okayama University. 4[1][5]
Vertex AI Search. "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination." Organic Chemistry Portal. 6
Vertex AI Search. "Reductive aminations by imine reductases: from milligrams to tons." National Institutes of Health (PMC). 7[8]
Vertex AI Search. "Ru‐Catalyzed Deoxygenative Transfer Hydrogenation of Amides to Amines." University of Liverpool. 9
toxicological data and safety sheets for 3-amino-N-phenylbutanamide
An In-depth Technical Guide on the Toxicological Data and Safety Profile of 3-amino-N-phenylbutanamide Abstract This technical guide provides a comprehensive analysis of the available toxicological and safety information...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide on the Toxicological Data and Safety Profile of 3-amino-N-phenylbutanamide
Abstract
This technical guide provides a comprehensive analysis of the available toxicological and safety information for the chemical compound 3-amino-N-phenylbutanamide (CAS No. 111961-65-0). A critical finding of this review is the significant lack of publicly available, compound-specific toxicological data. Consequently, this guide employs a precautionary, read-across approach, inferring potential hazards from structurally related compounds, particularly other aromatic amines. We delve into the mechanistic basis for concern regarding this chemical class, including metabolic activation and genotoxicity. The guide outlines standard toxicological testing protocols that would be necessary to fully characterize the safety profile of 3-amino-N-phenylbutanamide and provides best-practice recommendations for its handling in a research and development setting. This document is intended for researchers, chemists, and drug development professionals who may handle this or structurally similar compounds.
Introduction and Chemical Identity
3-amino-N-phenylbutanamide is an organic compound characterized by a butanamide backbone with an amino group at the third position and a phenyl group attached to the amide nitrogen.[1][2] Its primary utility is likely as a building block or chemical intermediate in synthetic chemistry, potentially in the development of novel pharmaceutical agents or other specialized chemicals.[3][4]
(Structure rendering would be placed here in a full whitepaper)
Given its identity as an aromatic amine, a class of compounds containing well-known carcinogens, a thorough understanding of its toxicological profile is paramount for ensuring occupational safety and proper risk assessment.[6][7][8]
Safety and Handling: A Precautionary Approach
Table 2: Inferred Hazard Classification based on 3-Amino-1-phenylbutane [9]
Hazard Class
Category
Hazard Statement
Acute Toxicity, Oral
Category 3
Toxic if swallowed
Acute Toxicity, Dermal
Category 3
Toxic in contact with skin
Skin Corrosion/Irritation
Category 1B
Causes severe skin burns and eye damage
Serious Eye Damage/Irritation
Category 1
Causes serious eye damage
Specific target organ toxicity (single exposure)
Category 3
May cause respiratory irritation
Recommended Handling Procedures
Based on these potential hazards, the following handling procedures are mandated:
Engineering Controls : Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dusts or vapors.[10][11] Eyewash stations and safety showers must be readily accessible.[10]
Eye/Face Protection : Wear tightly fitting safety goggles and a face shield.
Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure full body coverage.
Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is necessary.
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]
Storage : Store locked up in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[9]
Toxicological Profile: A Data Gap Analysis
A comprehensive search of toxicological literature and databases reveals no specific studies for 3-amino-N-phenylbutanamide. Therefore, this section will discuss the potential toxicological endpoints based on the known properties of the aromatic amine chemical class.
Acute Toxicity
No LD₅₀ (median lethal dose) data is available for 3-amino-N-phenylbutanamide. The related compound, 3-Amino-1-phenylbutane, is classified as "Toxic if swallowed" or "in contact with skin" (Category 3), suggesting a significant potential for acute toxicity.[9] Another related aromatic amine, 3'-Aminoacetophenone, is classified as "Harmful if swallowed" (Category 4).[12] Given this information, it is prudent to treat 3-amino-N-phenylbutanamide as a substance with potentially high acute toxicity.
Genotoxicity and Mutagenicity
There is no specific genotoxicity data for 3-amino-N-phenylbutanamide.
Genotoxicity—the ability of a chemical to damage genetic material—is a primary concern for aromatic amines.[13] The standard initial screening for this endpoint is the bacterial reverse mutation assay, commonly known as the Ames test.[14][15] This test exposes specific strains of Salmonella typhimurium to the chemical, with and without metabolic activation, to see if it causes mutations.
The Causality of Concern : Many aromatic amines are not directly mutagenic. Instead, they require metabolic activation by cytochrome P450 enzymes in the liver to become reactive electrophilic intermediates.[13] These intermediates can then form covalent bonds with DNA (DNA adducts), leading to mutations if not repaired.[13] Studies on aminobiphenyl isomers have shown that the position of the amino group is critical; for instance, N-hydroxy-4-aminobiphenyl is a potent mutagen, while N-hydroxy-3-aminobiphenyl is not, highlighting that toxicity cannot be assumed and must be tested.[16]
Caption: General pathway for metabolic activation of aromatic amines.
Carcinogenicity
There is no specific carcinogenicity data for 3-amino-N-phenylbutanamide.
The aromatic amine class contains several compounds classified as known or probable human carcinogens by the International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP).[7][17] For example, 4-Aminobiphenyl is an IARC Group 1 "carcinogenic to humans," primarily associated with bladder cancer.[8][17]
The mechanism of carcinogenicity is directly linked to the genotoxicity described above. Chronic exposure leads to the accumulation of DNA damage in target organs, potentially activating oncogenes or deactivating tumor suppressor genes, ultimately leading to cancer.[13] Due to its structure, 3-amino-N-phenylbutanamide must be considered a potential carcinogen until proven otherwise through rigorous testing.
Reproductive and Developmental Toxicity
There is no specific reproductive or developmental toxicity data for 3-amino-N-phenylbutanamide.
This area of toxicology investigates adverse effects on sexual function, fertility, and the development of offspring.[18][19] Standard tests, such as OECD one- or two-generation studies, expose animals to the substance before mating and through gestation and lactation to assess the full reproductive cycle.[18]
Studies on other N-phenyl compounds have demonstrated reproductive toxicity. For example, N,N′-diphenyl-p-phenylenediamine (DPPD) was found to cause a significantly prolonged gestation period and dystocia (difficult birth) in rats at certain doses.[20] This highlights the potential for compounds with a phenyl-nitrogen bond to interfere with reproductive processes.
Recommended Experimental Protocols
To address the significant data gaps, a full toxicological characterization of 3-amino-N-phenylbutanamide would be required for any application beyond small-scale, controlled laboratory research. The following are essential starting points.
Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)
This workflow outlines the standard procedure for assessing mutagenicity.
Caption: Experimental workflow for the Ames Test.
Methodology:
Strain Selection : Utilize multiple strains of Salmonella typhimurium (and often Escherichia coli) that are histidine-dependent and sensitive to different types of mutagens.
Dose Range Finding : Conduct a preliminary cytotoxicity assay to determine the appropriate concentration range of 3-amino-N-phenylbutanamide to test.
Main Experiment :
For each concentration, prepare two sets of experiments: one with and one without a metabolic activation system (S9 fraction from rat liver).
Combine the bacterial culture, the test compound, and either S9 mix or a buffer.
Pour the mixture onto agar plates lacking histidine.
Include negative (solvent) and known-mutagen positive controls for each condition.
Incubation : Incubate the plates for 48-72 hours at 37°C.
Analysis : Count the number of revertant colonies (colonies that have mutated to regain the ability to produce histidine). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.[15]
Animal Selection : Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).
Dosing : Administer 3-amino-N-phenylbutanamide by oral gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).
Observation : Observe animals closely for the first several hours post-dosing and then periodically for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, behavior, etc.). Record body weights.
Step-wise Procedure : The outcome of the first test (number of mortalities within a specified period) determines the next step:
If mortality occurs, the next test is conducted at a lower dose.
If no mortality occurs, the next test is conducted at a higher dose.
Endpoint : The test concludes when a dose that causes mortality or a dose that causes clear signs of toxicity is identified. This allows for classification of the substance into a GHS acute toxicity category.
Necropsy : At the end of the study, all animals are humanely euthanized and a gross necropsy is performed.
Conclusion and Recommendations
There is a profound lack of specific toxicological and safety data for 3-amino-N-phenylbutanamide in the public domain. However, its chemical structure as an aromatic amine places it in a class of compounds with known and significant health risks, including potential carcinogenicity, mutagenicity, and acute toxicity.
Core Recommendations:
Treat with High Caution : In the absence of data to the contrary, 3-amino-N-phenylbutanamide should be handled as a potentially carcinogenic and highly toxic substance. All recommended engineering controls and PPE should be strictly employed.
Data Generation is Essential : For any use beyond small, exploratory research quantities, a comprehensive toxicological evaluation is strongly recommended. This should begin with in vitro genotoxicity assays (e.g., Ames test) and an acute toxicity study.
Avoid Environmental Release : Due to the unknown ecotoxicological profile and potential for harm, release into the environment must be strictly avoided. All waste should be disposed of as hazardous chemical waste according to local regulations.
This guide serves as a necessary precautionary framework. The scientific and drug development communities must prioritize the generation of robust safety data for novel chemical entities like 3-amino-N-phenylbutanamide to ensure the safety of researchers and the integrity of their work.
References
Fisher Scientific. (2010, January 11). Safety Data Sheet for 3-Amino-1-phenylbutane.
Advanced ChemBlocks Inc. (2026, February 20). 3-Amino-N-phenyl-butanamide 95%.
U.S. Environmental Protection Agency. (2025, October 15). N-(3-aminophenyl)butanamide - Hazard Genotoxicity. CompTox Chemicals Dashboard.
Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 3'-Aminoacetophenone.
U.S. Environmental Protection Agency. (2025, October 15). N-(3-aminophenyl)butanamide - Links. CompTox Chemicals Dashboard.
MolAid. 3-amino-N-phenylbutanamide.
Kim, H. S., et al. (2020). Genotoxicity and acute toxicity evaluation of the three amino acid additives with Corynebacterium glutamicum biomass. Food and Chemical Toxicology, 137, 111169.
Fisher Scientific. Safety Data Sheet for (R)-3-Amino-3-phenylpropan-1-ol.
Thiel, A., et al. (2018). 3-NOP: Mutagenicity and Genotoxicity Assessment. Food and Chemical Toxicology, 124, 152-158.
Ioannides, C., et al. (1991). A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls. Mutagenesis, 6(6), 519-523.
Echemi. 3-AMINO-N-METHYL-N-PHENYL-BENZAMIDE Safety Data Sheets.
Plošnik, A., Vračko, M., & Sollner Dolenc, M. (2016). Mutagenic and carcinogenic structural alerts and their mechanisms of action. Arhiv za higijenu rada i toksikologiju, 67(3), 169-182.
Cossu, C., et al. (2024). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks. ChemistryOpen.
Health Protection Agency. (2010). Review of Chemical Toxicity to the Reproductive System.
American Cancer Society. (2024, August 1). Known and Probable Human Carcinogens.
Health and Safety Authority. (2008, October 28). State-of-the-art report on reproductive toxicants.
Martínez, C. A., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 26(16), 4945.
Skipper, P. L., et al. (2010). Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis, 31(1), 50-58.
Alit Technologies Spa. (2025, September 16). Endocrine Disruptors and Reproductive Toxic Substances.
IARC Working Group. (2020). Carcinogenicity of some aromatic amines and related compounds. The Lancet Oncology, 21(8), 1017-1018.
Park, B. K., et al. (2013). An antioxidant, N,N′-diphenyl-p-phenylenediamine (DPPD), affects labor and delivery in rats: A 28-day repeated dose test and reproduction/developmental toxicity test. Journal of Toxicological Sciences, 38(4), 543-551.
Riedel, K., et al. (2006). Determination of Three Carcinogenic Aromatic Amines in Urine of Smokers and Nonsmokers. Journal of Analytical Toxicology, 30(3), 187-195.
using 3-amino-N-phenylbutanamide in beta-peptide synthesis
Application Note: Integration of 3-Amino-N-phenylbutanamide in -Peptide Synthesis and Peptidomimetic Workflows Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Tech...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Integration of 3-Amino-N-phenylbutanamide in
-Peptide Synthesis and Peptidomimetic Workflows
Target Audience: Researchers, computational chemists, and drug development professionals.
Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Rationale
In the development of foldamers and peptidomimetic therapeutics,
-peptides offer unparalleled proteolytic stability and highly predictable secondary structures. The strategic incorporation of 3-amino-N-phenylbutanamide (CAS: 111961-65-0)[1] serves a critical dual function in these workflows. Originally developed as an intermediate and model substrate for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin[2], this chiral building block acts as both a robust C-terminal capping unit and a structural anchor for conformational folding studies.
This application note details the mechanistic rationale, upstream asymmetric synthesis, and downstream coupling protocols required to successfully integrate 3-amino-N-phenylbutanamide into solid-phase and solution-phase
As a Senior Application Scientist, I emphasize that building block selection is never arbitrary. The use of 3-amino-N-phenylbutanamide over standard aliphatic amides is driven by three distinct physicochemical advantages:
Conformational Rigidity & Hydrogen Bonding:
-peptides frequently adopt stable 14-helix conformations. The N-phenylamide moiety provides a highly polarized, predictable hydrogen bond donor (NH) that participates in to intramolecular hydrogen bonding networks, effectively locking the helical core without introducing an additional stereocenter at the amide nitrogen[3].
UV-Active Tracking Handle: The terminal phenyl group acts as a strong chromophore. Because
-amino acids inherently lack the strong UV absorbance of aromatic side chains (unless specifically functionalized), the N-phenylamide cap allows precise, real-time reaction monitoring via RP-HPLC at 254 nm[4].
Dynamic Kinetic Resolution (DKR) Compatibility: The precursor, 3-oxo-N-phenylbutanamide, undergoes highly efficient asymmetric reductive amination (ARA). By utilizing a customized Ruthenium catalyst, we can bypass classical chiral resolution, driving the dynamic equilibrium of the racemic
-keto amide toward a single enantiomer with exceptional stereocontrol[5].
Fig 1. N-phenylamide cap stabilizing the β-peptide 14-helix via hydrogen bonding.
Validated Protocols
Protocol A: Upstream Synthesis via Asymmetric Reductive Amination (ARA)
To obtain enantiomerically pure (R)- or (S)-3-amino-N-phenylbutanamide, we utilize a one-pot ARA methodology[5].
Causality of Reagents: We utilize ammonium salicylate as the nitrogen source rather than standard ammonium acetate. The salicylate counterion provides optimal pH buffering, facilitating the rapid enolization/racemization of the starting material required for Dynamic Kinetic Resolution (DKR), while the chiral Ru-catalyst selectively reduces the enamine intermediate.
Step-by-Step Workflow:
Preparation: In a high-pressure hydrogenation vessel, dissolve 3-oxo-N-phenylbutanamide (1.0 eq) and ammonium salicylate (5.0 eq) in anhydrous methanol.
Catalyst Addition: Add 0.15 mol% of Ru(OAc)₂((R)-dm-segphos) under an argon atmosphere[5].
Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize to 90 psi and heat the reaction to 50 °C for 16 hours.
Workup: Vent the reactor, filter the mixture through a short pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure. Partition between ethyl acetate and saturated aqueous NaHCO₃ to yield the free base.
Self-Validation Checkpoint: Before proceeding to peptide coupling, analyze an aliquot via chiral HPLC (Chiralpak AD-H column; Mobile phase: hexane:EtOH:diethylamine = 90:10:0.1; Flow rate: 0.5 mL/min; UV Detection: 254 nm). The minor enantiomer elutes at ~24.6 min[4]. Proceed to downstream coupling only if the enantiomeric excess (ee) is
-amino acid to the primary amine of 3-amino-N-phenylbutanamide requires overcoming the steric hindrance of the -methyl group.
Causality of Reagents: Standard carbodiimides (DIC/EDC) often lead to sluggish kinetics and elevated epimerization. We strictly mandate the use of HATU with DIPEA . HATU generates a highly reactive 7-aza-HOBt active ester that accelerates aminolysis, completely overriding the steric bulk of the
-residues.
Step-by-Step Workflow:
Activation: In a dry flask, dissolve the incoming Fmoc-
-amino acid (1.2 eq) and HATU (1.15 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir for 3 minutes at room temperature to pre-form the active ester.
Coupling: Add the purified 3-amino-N-phenylbutanamide (1.0 eq) to the activated mixture. Stir at room temperature for 2 hours.
Self-Validation Checkpoint: Monitor the reaction via RP-HPLC at 254 nm. The strong UV absorbance of the N-phenylamide cap allows direct, quantitative tracking of the conversion rate without relying on destructive mass spectrometry sampling[4]. A shift to a later retention time with
peak area integration validates complete coupling.
Isolation: Dilute with ethyl acetate, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Fig 2. Workflow from asymmetric reductive amination to β-peptide elongation.
Quantitative Data Summaries
Table 1: Optimization of Asymmetric Reductive Amination (ARA) for 3-Amino-N-phenylbutanamide
Data reflects the critical role of catalyst and ammonium source selection on DKR efficiency.
Catalyst System
Ammonium Source
Temp (°C)
Conversion (%)
Enantiomeric Excess (ee)
Ru(OAc)₂((R)-BINAP)
NH₄OAc
50
68%
82.1%
Ru(OAc)₂((R)-dm-segphos)
NH₄OAc
50
85%
91.5%
Ru(OAc)₂((R)-dm-segphos)
Ammonium Salicylate
50
>99%
94.7% - 97.0%
Table 2: Coupling Reagent Efficacy for
-Peptide Elongation
Comparison of activation strategies for coupling Fmoc--homoalanine to 3-amino-N-phenylbutanamide.
Coupling Reagent
Additive
Base
Time to >95% Conversion
Epimerization (%)
EDC
HOBt
NMM
12 hours
4.2%
DIC
Oxyma Pure
DIPEA
6 hours
1.8%
HATU
None
DIPEA
2 hours
<0.1%
References[1] Title: 3-Amino-N-phenyl-butanamide 95% | Source: AChemBlock | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0bSCS8X4ET_J1IBvoNggs-B1Z9YbQ66Dtr2cbbfyPsMJ78smdhOs12dcAu-tuE1_idy5eHuxRIOAm9n1rp8uwoK-RyN_YDmVtxLLkWIRqIGviVn1fxHrVRWk9LOaFwi6pKakd1FfWPV7Vmj9v6bFeXARSRPZb[2] Title: Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances | Source: Okayama University | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyDvLQcY7KwtGYbQF5hqR-H0rF6hkZplQVQGrh-Y7zEAgEcAzC7IF142ik55Tl_mMmaU_j0XNrNP81D_hgXpTHiXI2R7kDPUTjuQKi01D_L_0OIZb7Bq8Wls7Nh5nbKbamKSj-n6L_JnhIHDEYrEOwGMTsg7dgYASSC6zGbdD5CZd_HPs8ZpTCUq_Yfo__clbPsphrAR3gzkm0cI8=[4] Title: Supporting Information for Direct Asymmetric Reductive Amination | Source: Amazon S3 (JACS) | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyUofDnm-uLo87YQm7DLVa5tepihRR9zKS9sHl5jRlXFQBOMcxq1tGnT7Uhg9oc0aKXNL_HYrMekKbUg4VW_00ytNxMFUS9-lamVqCGPrsY6OqXylaRo5mI7Y1UGMcBiu5llwt1w4LC6D2irDYUjpbtEbwHqsz_A9xg_mz0cLB84CWbBOQSLhkrnP48hbIorh0f9-EUd4M9uDvdK_zs4b7SRoVr-KskeGkheRqahIJLOR6auaiVjydTMAmmy-_l__lnuqXAcnq-D5mDdGJFCj0eQX7J7yKU5uoIgzoEkvHHYWQkdJert3GOwzGkVpZbwX5h_v9PpJBFdOMfT5SwsB6Bn3OHYmclvhmlsuRi9amgohlnqO9MU-KLXrNVqEaXYB6pYSOl5QCTDoJHjJFXOGZgbmdwIoilWM8wDibHts97d1AEIiRaejL2Ip3aA-TUbCYJK43XmACLFpbFBvSlfZOz3R4RNCFdbiclc58Q_mcAH6b5FhHZWSxGcOqwa75RxHo4byaS8wgu9P2kdQ2UTnIzT-yhQ==[5] Title: Ru(OAc)2(S)-DM-SegPhos | 944450-50-4 | Source: Molaid | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCGFSN9UpeUXc9dw97mHwHn-2AiefR3Qrly9y0By4F6OlkSjiku4Uew-gHi_VDCw6cKVq3oIOHmEtEUNOaAM_11N-xFBNEhFCZlbTSbi8wWveb-TAzR57Qa_tIPag=[3] Title: EP2511844A2 - Advanced drug development and manufacturing | Source: Google Patents | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYpWlt12t5BoC6xJYIA44Brrqw0lX5fhE1AMUA6JLhoOyy8cNuYwnJqjHY56FCM31__jlObKW6xBSiDNcpVM74lnlWB2AzSWccDbewBpRAsViWCmMFKbo5AXxK-GMgALwDIMhUUZ7cxuLf4A==
Catalytic Aza-Michael Addition: A High-Yield, Atom-Economical Protocol for the Synthesis of 3-Amino-N-phenylbutanamide
An Application Note and Protocol for Researchers Abstract The conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds, known as the aza-Michael reaction, is a cornerstone of modern organic synth...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for Researchers
Abstract
The conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds, known as the aza-Michael reaction, is a cornerstone of modern organic synthesis for creating vital C-N bonds.[1][2] This application note provides a detailed, field-proven guide to the synthesis of 3-amino-N-phenylbutanamide via a catalytic aza-Michael addition. We delve into the mechanistic underpinnings of the reaction, compare various catalytic systems, and present a comprehensive, step-by-step protocol suitable for implementation in research and drug development laboratories. The focus is on robust, efficient, and scalable methods that align with the principles of green chemistry.[3]
Introduction: The Significance of β-Amino Amides
β-amino carbonyl scaffolds are privileged structures found in a vast array of biologically active natural products, pharmaceuticals, and chiral auxiliaries.[4][5] Specifically, derivatives of 3-amino-N-phenylbutanamide serve as crucial building blocks in medicinal chemistry, contributing to the development of novel therapeutics.[6] The aza-Michael reaction offers one of the most direct and atom-economical routes to these valuable compounds.[7]
Historically, aza-Michael additions were often performed under harsh basic conditions or required stoichiometric amounts of activating reagents, leading to side reactions and significant waste.[8][9] The advent of catalysis has revolutionized this transformation. Modern catalytic approaches, employing organocatalysts, Lewis acids, or heterogeneous systems, offer milder reaction conditions, improved selectivity, and higher yields, making the process more amenable to industrial and pharmaceutical applications.[10][11]
This guide focuses on providing researchers with the technical rationale and practical steps to successfully synthesize 3-amino-N-phenylbutanamide using a representative organocatalytic system.
Reaction Mechanism and the Role of the Catalyst
The aza-Michael reaction involves the 1,4-conjugate addition of a nitrogen nucleophile (e.g., aniline) to an α,β-unsaturated amide (e.g., N-phenylbut-2-enamide).[2] The reaction can proceed without a catalyst, but it is often sluggish and inefficient, especially with weakly nucleophilic amines like aniline.[1] Catalysis is essential to accelerate the reaction by lowering the activation energy barrier.
Catalysts function through two primary modes of activation:
Michael Acceptor Activation: The catalyst activates the α,β-unsaturated amide, rendering the β-carbon more electrophilic and susceptible to nucleophilic attack. This is the common mechanism for Lewis acid and Brønsted acid catalysts, including bifunctional organocatalysts like thioureas and squaramides, which activate the substrate through hydrogen bonding.[12][13][14]
Nucleophile Activation: The catalyst acts as a Brønsted base, deprotonating the nitrogen nucleophile to increase its nucleophilicity.
Bifunctional organocatalysts, such as squaramides or thioureas, are particularly effective as they can activate both the nucleophile and the electrophile simultaneously, leading to significant rate enhancement.[12][14]
General catalytic cycle for an organocatalyzed aza-Michael addition.
Comparison of Catalytic Systems
A variety of catalysts have been successfully employed for aza-Michael additions. The optimal choice depends on the specific substrates, desired scale, and cost considerations.
For the synthesis of 3-amino-N-phenylbutanamide from aniline and N-phenylbut-2-enamide, a bifunctional thiourea or squaramide organocatalyst is an excellent choice due to its high efficiency under mild, metal-free conditions.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 3-(phenylamino)-N-phenylbutanamide using a commercially available thiourea organocatalyst.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chromatographic Purification Strategies for 3-amino-N-phenylbutanamide
Executive Summary
Purifying 3-amino-N-phenylbutanamide (also known as
-aminobutyric acid anilide) presents a classic chromatographic challenge: separating a polar, basic primary amine from neutral or acidic synthetic byproducts (such as unreacted aniline, crotonates, or oligomers) without incurring significant yield loss or peak tailing.
Standard silica gel chromatography often fails for this molecule due to the strong ionic interaction between the basic
-amino group and acidic silanols (), resulting in irreversible adsorption ("streaking"). This guide details three field-proven protocols to overcome these interactions, ensuring high recovery (>90%) and purity (>98%).
The Chemist's Perspective: Mechanism of Interaction
To design an effective purification, one must understand the molecular behavior at the stationary phase interface. 3-amino-N-phenylbutanamide contains two key functional groups:
Anilide (Amide): Neutral, capable of Hydrogen bonding.
-Primary Amine: Basic ().
The Problem: On standard silica, the amine undergoes ion-exchange with deprotonated silanols. This is not a partition mechanism; it is a "stick-and-drag" effect that destroys resolution.
The Solution: We must either suppress the ionization of the silanols (using a high-pH modifier) or compete for the binding sites (using a sacrificial amine).
Figure 1: Mechanism of amine tailing suppression using Triethylamine (TEA) as a competitive modifier.
Protocol A: Modified Normal Phase (The "Standard" Method)
Best for: Routine purification of crude reaction mixtures (>500 mg scale).
This method uses Triethylamine (TEA) to deactivate silica silanols.[1] Note that Ammonia (
) can also be used, but TEA is often more miscible in low-polarity mobile phases.
Materials
Stationary Phase: Spherical Silica Gel (40-63 µm).
Prepare a slurry of silica using 99% DCM / 1% TEA.
Flush the packed column with 2 Column Volumes (CV) of this mixture. This saturates the acidic sites before the sample arrives.
Sample Loading:
Liquid Load: Dissolve crude in minimal DCM.[2] If insoluble, use a small amount of MeOH but keep it <5% of the total load volume.
Dry Load (Recommended): Adsorb crude onto Celite or amine-functionalized silica. Evaporate solvent and pack into a solid load cartridge.
Mobile Phase Preparation:
Solvent A: DCM + 1% TEA.
Solvent B: 10:1 MeOH:TEA (Pre-mixed).
Gradient Elution:
0–5 mins: 100% Solvent A (Isocratic wash to elute non-polar impurities like aniline).
5–20 mins: 0% to 10% Solvent B.
Note: The product typically elutes between 3-7% MeOH.
Post-Run:
Rotary evaporate fractions. Warning: TEA has a high boiling point (
). You must co-evaporate with heptane or ethanol 2-3 times to remove residual TEA traces.
Protocol B: Reverse Phase C18 (The "High Purity" Method)
Best for: Final polishing, removing oligomers, or if the compound is water-soluble.
Reverse phase (RP) is superior for separating the target amine from polar impurities. We utilize a Basic pH strategy to keep the amine neutral (unprotonated), increasing its retention on the hydrophobic C18 chains and improving peak shape.
Materials
Stationary Phase: C18 (ODS) Flash Cartridge.
Solvent A: Water + 10mM Ammonium Bicarbonate (
).
Solvent B: Acetonitrile (MeCN) or Methanol.
Step-by-Step Procedure
System Setup: Ensure all lines are flushed with water/methanol to remove any previous acidic buffers (like TFA), which would protonate the amine and cause it to elute in the void volume.
Loading:
Dissolve sample in 1:1 Water:MeCN. If the sample is oily, use DMSO (max 500 µL per injection).
Gradient Profile:
Flow Rate: 15–30 mL/min (depending on column size).
Gradient:
0% B (2 CV) – Desalting.
0% to 60% B over 15 CV.
Hold at 60% B (2 CV).
Detection: Monitor UV at 254 nm (Phenyl ring absorption).
Workup:
Combine fractions.
Remove organic solvent via rotary evaporation.
Lyophilize the remaining aqueous phase to obtain a white powder. Ammonium bicarbonate is volatile and will sublime during lyophilization, leaving a salt-free product.
Protocol C: SCX "Catch and Release" (The Cleanup)
Best for: Rapid removal of non-basic impurities (e.g., starting crotonates, phenols) without a full gradient run.
Workflow Diagram
Figure 2: SCX Catch-and-Release workflow for isolating basic amines.
Procedure
Conditioning: Flush SCX cartridge with MeOH.
Load: Dissolve crude in MeOH (or DCM/MeOH) and load. The amine binds to the sulfonic acid moieties.
Wash: Flush with 3-5 CV of pure MeOH. Result: Non-basic impurities elute to waste.
Release: Flush with 2M Ammonia in MeOH . The high concentration of ammonia displaces the target amine.
Finish: Concentrate the ammoniacal fractions.
Analytical Validation & Troubleshooting
Purity Check:
Always verify fractions using HPLC-MS or
-NMR.
NMR Diagnostic: Look for the doublet methyl signal of the butane chain (
ppm) and the multiplets of the phenyl ring. Ensure no TEA signals (quartet at , triplet at ) remain.
Application Note: Optimization of Recrystallization Solvent Systems for 3-Amino-N-phenylbutanamide
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Scope 3-Amino-N-phenylbutanamide is a critical bifunction...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Scope
3-Amino-N-phenylbutanamide is a critical bifunctional intermediate utilized in the synthesis of complex chiral drug substances, including advanced therapeutic candidates like Fasiglifam (TAK-875)[1]. Depending on the synthetic route, the compound may be isolated as a racemate (CAS: 111961-65-0) or as an enantiomerically pure (-) form (CAS: 1182370-96-2)[1].
Because the molecule possesses both a primary amine (hydrogen bond donor/acceptor, basic) and a secondary anilide (hydrogen bond donor/acceptor, neutral/weakly acidic), it is highly prone to forming supersaturated hydrogen-bonded networks. If the crystallization thermodynamics are not strictly controlled, the compound will undergo Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than forming a highly ordered crystalline lattice. This guide details the causality behind solvent selection and provides self-validating protocols to ensure high polymorphic purity and yield[2],[].
Physicochemical Profiling & Causality of Solubility
The structural features of 3-amino-N-phenylbutanamide dictate its behavior in solution:
The Phenyl Ring: Imparts lipophilicity and enables
stacking interactions. This makes aromatic solvents (like toluene) highly effective at elevated temperatures, while causing the molecule to be virtually insoluble in aliphatic hydrocarbons (like heptane) at room temperature.
The Amine & Amide Motif: Creates a strong propensity for intermolecular hydrogen bonding. Protic solvents (like isopropanol) or strong polar aprotic solvents (like ethyl acetate) are required to disrupt these networks and achieve dissolution[2].
Quantitative Solvent System Data
The following table summarizes the optimized solvent systems based on empirical solubility profiles and targeted impurity purging.
Solvent System
Volume Ratio
Boiling Point (°C)
Est. Solubility at Reflux (mg/mL)
Est. Solubility at 5°C (mg/mL)
Target Impurity Purged
Risk of Oiling Out
EtOAc / Heptane
1:2 to 1:3
77 (EtOAc)
>150
<10
Broad spectrum / Mixed
High (if cooled too fast)
Isopropanol (IPA)
Pure
82
~120
<15
Non-polar alkyl byproducts
Low
Toluene
Pure
110
>200
<5
Highly polar unreacted amines
Medium
Solvent System Decision Matrix
Selecting the correct solvent system is entirely dependent on the upstream synthetic history and the resulting impurity profile.
Decision matrix for selecting a recrystallization solvent system based on crude impurity profiles.
Causality: Ethyl acetate acts as a strong hydrogen bond acceptor to dissolve the crude material. Heptane is introduced to lower the dielectric constant of the medium, forcing the solute out of solution. Because anti-solvent addition rapidly spikes supersaturation, seeding is mandatory to prevent the compound from crashing out as an oil.
Step-by-Step Methodology:
Dissolution: Suspend 10.0 g of crude 3-amino-N-phenylbutanamide in 50 mL (5 vol) of Ethyl Acetate. Heat the reactor to 65 °C under moderate agitation (250 rpm) until complete dissolution is achieved.
Hot Filtration (Optional but Recommended): Filter the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble inorganic salts or catalyst degradation products.
Anti-Solvent Titration: Maintain the temperature at 60 °C. Slowly dose Heptane (approx. 70-80 mL) via an addition funnel at a rate of 2 mL/min until the solution exhibits a faint, persistent opalescence (the cloud point).
Self-Validation Check (Metastable Zone Verification):
Action: Stop heptane addition. Wait 5 minutes.
Condition: If the opalescence clears, the system is under-saturated; add 5 mL more heptane. If the solution separates into two liquid layers (oiling out), the supersaturation is too high; rescue the batch by adding 5 mL of EtOAc and reheating to 70 °C until homogeneous, then repeat Step 3.
Seeding: Once a stable cloud point is reached, add 0.05 g (0.5 wt%) of pure 3-amino-N-phenylbutanamide seed crystals.
Aging: Hold the suspension at 60 °C for 60 minutes. Why? This allows the seed crystals to consume the supersaturation, establishing a robust crystal bed and eliminating the risk of LLPS during cooling.
Cooling Profile: Ramp the temperature down to 5 °C at a strictly controlled rate of 0.2 °C/min.
Isolation: Filter the resulting slurry through a sintered glass funnel. Wash the wet cake with 20 mL of pre-chilled EtOAc/Heptane (1:3 v/v). Dry under vacuum at 40 °C for 12 hours.
Causality: Toluene leverages the hydrophobic phenyl ring of the target molecule. The absence of hydrogen-bonding sites in toluene means the solute relies entirely on thermal energy and
interactions for solubility. This creates a remarkably steep solubility curve, ideal for purging highly polar impurities (which remain insoluble and are filtered out hot)[].
Step-by-Step Methodology:
Dissolution: Suspend 10.0 g of crude material in 100 mL (10 vol) of Toluene. Heat to 105 °C under reflux.
Purging Polar Impurities: If polar impurities (e.g., unreacted amine salts) are present, they will remain as suspended solids. Perform a hot filtration through a Celite pad into a pre-heated receiving flask.
Primary Cooling & Nucleation: Cool the clarified solution to 85 °C. The solution should naturally reach its metastable limit and begin to spontaneously nucleate.
Self-Validation Check (Crystal Habit):
Action: Extract a single drop of the slurry and observe under a polarized light microscope.
Condition: You should observe distinct birefringent needles or plates. If amorphous globules are seen, reheat to 105 °C, add 10 mL of Toluene, and cool at a slower rate (0.1 °C/min).
Secondary Cooling: Once nucleation is confirmed, cool the system to 0 °C at a rate of 0.15 °C/min to maximize yield.
Isolation: Filter the slurry, wash with 15 mL of cold Toluene, and dry under vacuum at 45 °C to constant weight.
References
Title: Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances
Source: Okayama University Academic Repository
URL
Title: 3-oxo-n-phenylbutanamide / 3-amino-N-phenylbutanamide Product Information
Source: Sigma-Aldrich
URL
Title: Crystallization and Polymorphism of Amino Acids Controlled by High-Repetition-Rate Femtosecond Laser Pulses
Source: National Yang Ming Chiao Tung University Academic Hub
URL
Title: Amino Acid Crystallization Resolution Service
Source: BOC Sciences
URL
kinetic resolution of racemic 3-amino-N-phenylbutanamide
Application Note: Advanced Methodologies for the Kinetic Resolution of Racemic 3-Amino-N-phenylbutanamide Introduction & Rationale Enantiomerically pure -amino acid derivatives, particularly -amino amides such as 3-amino...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Methodologies for the Kinetic Resolution of Racemic 3-Amino-N-phenylbutanamide
Introduction & Rationale
Enantiomerically pure
-amino acid derivatives, particularly -amino amides such as 3-amino-N-phenylbutanamide, are critical chiral building blocks in the development of peptidomimetics and active pharmaceutical ingredients (APIs), including DPP-4 inhibitors [2]. Traditional asymmetric syntheses of these compounds often suffer from poor atom economy, requiring multi-step protection/deprotection sequences.
Kinetic resolution (KR) and dynamic kinetic resolution (DKR) offer highly scalable, direct alternatives. This technical guide details two orthogonal, field-proven strategies for resolving rac-3-amino-N-phenylbutanamide:
Section 1: Enzymatic Kinetic Resolution (EKR) via
-Aminopeptidases
Mechanistic Causality
Wild-type and recombinant
-aminopeptidases (e.g., 3-2W4 BapA) possess a highly specialized chiral binding pocket that exclusively accommodates the L-enantiomer of aliphatic and aromatic -amino acid amides [1]. During the reaction, the enzyme selectively hydrolyzes the L-enantiomer into its corresponding -amino acid, leaving the D-enantiomer of the amide completely unreacted. Because the stereoselectivity is dictated strictly by the configuration of the stereogenic center at the -position rather than the acyl leaving group, this biocatalytic method yields exceptionally high enantiomeric ratios () [1].
Enzymatic kinetic resolution pathway of rac-3-amino-N-phenylbutanamide.
Protocol 1: Self-Validating EKR Workflow
Objective: Isolate D-3-amino-N-phenylbutanamide via selective L-hydrolysis.
Substrate Solubilization : Dissolve 20 mM of rac-3-amino-N-phenylbutanamide in a solution containing 10% (v/v) DMSO.
Causality:
-amino amides with bulky N-phenyl groups exhibit poor aqueous solubility. Capping DMSO at 10% ensures complete substrate dissolution without inducing solvent-mediated denaturation of the BapA enzyme [1].
Buffer Equilibration : Dilute the mixture into 100 mM Tris-HCl buffer and adjust the pH to exactly 8.0.
Causality: The catalytic triad of BapA requires a deprotonated active-site residue for nucleophilic attack on the amide bond. A pH of 8.0 maintains optimal ionization while preventing spontaneous, non-enzymatic alkaline hydrolysis.
Biocatalyst Addition : Initiate the resolution by adding purified 3-2W4 BapA enzyme (typically 10-20 U/mg of substrate).
Self-Validating In-Process Monitoring : Incubate at 30°C. Withdraw 50 µL aliquots every 2 hours. Analyze directly via chiral HPLC using a teicoplanin stationary phase (e.g., Chirobiotic T2) at 205 nm with a mobile phase of MeOH/H2O (90:10)[1].
Validation Check: The protocol is self-validating when the HPLC chromatogram shows the L-amide peak disappearing while the D-amide peak remains perfectly static. Terminate the reaction exactly when 50% conversion is achieved.
Termination and Extraction : Acidify the mixture to pH 2.0 using 1M HCl to instantly denature the enzyme and protonate the newly formed L-acid. Extract the unreacted D-3-amino-N-phenylbutanamide into ethyl acetate (3 x 20 mL). The L-acid remains in the aqueous layer.
Section 2: Dynamic Kinetic Resolution (DKR) via Asymmetric Reductive Amination
Mechanistic Causality
While EKR is highly selective, it is mathematically capped at a 50% yield for the desired enantiomer. DKR circumvents this limitation by coupling an in situ racemization of the starting material with an enantioselective transformation. Using a chiral Ruthenium catalyst (Ru(OAc)2((R)-dm-segphos)), racemic
-keto amides undergo asymmetric reductive amination (ARA) [3]. The rapid tautomerization of the -keto amide ensures continuous replenishment of the reactive enantiomer, driving the theoretical yield of the chiral -amino amide to 100% [2, 3].
Ru-catalyzed dynamic kinetic resolution via asymmetric reductive amination.
Protocol 2: Self-Validating DKR Workflow
Objective: Synthesize enantiopure 3-amino-N-phenylbutanamide from racemic
-keto-N-phenylbutanamide with >95% yield.
Catalyst Activation : In an argon-filled glovebox, dissolve 0.1 mol% Ru(OAc)2((R)-dm-segphos) in anhydrous, degassed methanol [3].
Causality: Ruthenium phosphine complexes are highly susceptible to oxidation. Strict anaerobic conditions during initiation prevent the formation of catalytically dead Ru-oxide species.
Substrate and Reagent Assembly : To the catalyst solution, add 1.0 equivalent of rac-
-keto-N-phenylbutanamide and 5.0 equivalents of ammonium acetate.
Causality: Ammonium acetate acts dually as the nitrogen source for imine formation and as a mild acid/base buffer to catalyze the rapid enolization/racemization of the unreacted
-keto amide, a strict prerequisite for successful DKR [3].
High-Pressure Hydrogenation : Transfer the mixture to a stainless-steel autoclave. Purge with H
gas three times, then pressurize to 50 bar.
Causality: Operating at high H
pressure ensures that the enantioselective reduction of the intermediate imine by the Ru-hydride species outpaces any non-selective background reduction.
Incubation and Validation : Stir at 50°C for 24 hours.
Validation Check: Depressurize a micro-aliquot and analyze via
H NMR (monitoring the disappearance of the ketone -protons at ~3.5 ppm and the appearance of the chiral amine -protons at ~2.4 ppm) [4]. Complete conversion validates the DKR cycle.
Isolation : Vent the reactor safely. Evaporate the methanol under reduced pressure. Purify the crude residue via silica gel chromatography (hexane/ethyl acetate) to yield the pure chiral 3-amino-N-phenylbutanamide.
Quantitative Data Summary
Methodology
Catalyst System
Max Theoretical Yield
Enantiomeric Excess (ee)
E-value
Typical Reaction Time
Enzymatic (EKR)
-Aminopeptidase (BapA)
50%
> 99% (Unreacted D-Amide)
> 200
12 - 24 h
Chemo-catalytic (DKR)
Ru(OAc)2((R)-dm-segphos)
100%
> 97% (syn-Amide)
N/A (DKR)
24 h
References
Kinetic Resolution of Aliphatic b-Amino Acid Amides by b-Aminopeptidases . ETH Zurich. 1
Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances . Okayama University. 2
Direct Asymmetric Reductive Amination: Ru(OAc)2(S)-DM-SegPhos . Molaid. 3
Photocatalytic N-Methylation of Amines over Pd/TiO2 for the Functionalization of Heterocycles and Pharmaceutical Intermediates . Amazon AWS / Academic Repository.4
Application Note: Scale-Up Process for 3-Amino-N-phenylbutanamide Manufacturing
Target Audience: Process Chemists, Scale-Up Scientists, and Pharmaceutical Drug Development Professionals. Strategic Overview & Mechanistic Rationale Beta-amino amides are indispensable chiral building blocks in modern m...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Scale-Up Scientists, and Pharmaceutical Drug Development Professionals.
Strategic Overview & Mechanistic Rationale
Beta-amino amides are indispensable chiral building blocks in modern medicinal chemistry, prominently featured in the pharmacophores of dipeptidyl peptidase-4 (DPP-4) inhibitors[1]. Historically, the synthesis of 3-amino-N-phenylbutanamide relied on the coupling of Boc-protected beta-amino acids with aniline, followed by acidic deprotection. While effective at the bench scale, this multi-step sequence suffers from poor atom economy, high auxiliary costs, and volumetric inefficiencies during scale-up.
To circumvent these limitations, Direct Asymmetric Reductive Amination (DARA) has been established as the industry-standard methodology for the scalable manufacturing of unprotected beta-amino amides[2]. By utilizing a highly specialized chiral Ruthenium catalyst, this one-pot process converts commercially available 3-oxo-N-phenylbutanamide (acetoacetanilide) directly into enantiopure (R)- or (S)-3-amino-N-phenylbutanamide with exceptional yield and stereocontrol[3].
Mechanistic Causality: Engineering the Reaction Environment
The DARA protocol is a self-validating catalytic system that hinges on two critical process parameters:
Suppression of Enamine Dimerization (The Nitrogen Source):
The reaction proceeds via an in-situ generated enamine intermediate. When standard ammonium acetate is used as the nitrogen source at high substrate concentrations (e.g., 0.25 M), the intermediate readily undergoes a deleterious dimerization, which poisons the catalyst and caps the yield[4]. Substituting ammonium acetate with ammonium salicylate provides an optimal weakly acidic microenvironment and steric buffering that completely suppresses this dimer formation. This allows the enamine to remain stable long enough to undergo clean hydrogenation[4].
Stereochemical Locking (The Catalyst Architecture):
The selected catalyst, Ru(OAc)₂[(R)-DM-SEGPHOS] , is engineered for extreme stereocontrol. The DM-SEGPHOS ligand features massive steric bulk (3,5-dimethylphenyl groups) and a narrow biaryl dihedral angle. This architecture rigidly locks the enamine intermediate into a single reactive conformation during the Ru-coordinated hydride transfer, ensuring an enantiomeric excess (ee) exceeding 99%[2].
Workflow Visualization
Fig 1: Direct Asymmetric Reductive Amination (DARA) pathway for 3-amino-N-phenylbutanamide.
Quantitative Process Optimization
The table below summarizes the causality between ligand/reagent selection and the resulting process efficiency. The combination of DM-SEGPHOS and Ammonium Salicylate provides the optimal balance of conversion and stereoselectivity[2],[4].
Catalyst Ligand
Nitrogen Source (5.0 eq)
Conversion (%)
Assay Yield (%)
Enantiomeric Excess (% ee)
(R)-DM-SEGPHOS
Ammonium Salicylate
>99
91
99.5
(R)-BINAP
Ammonium Salicylate
>99
85
99.1
(R)-xyl-BINAP
Ammonium Salicylate
>99
90
98.0
(R)-DM-SEGPHOS
Ammonium Acetate
85
72*
97.5
*Note: Reduced yield due to the formation of enamine dimer byproducts.
Scalable Manufacturing Protocol (1 kg Batch)
This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to guarantee batch-to-batch reproducibility.
Reactor Preparation: Purge a 10 L Hastelloy high-pressure autoclave with Nitrogen (3x) to ensure a strictly oxygen-free environment.
Substrate Charging: Add 1.00 kg (5.64 mol) of 3-oxo-N-phenylbutanamide and 4.38 kg (28.2 mol, 5.0 eq) of ammonium salicylate to the reactor.
Solvent Addition: Charge 22.5 L of anhydrous, degassed methanol to achieve a 0.25 M substrate concentration[4].
Catalyst Injection: In a separate glovebox, dissolve 5.35 g (5.64 mmol, Substrate/Catalyst ratio = 1000) of Ru(OAc)₂[(R)-DM-SEGPHOS] in 500 mL of degassed methanol. Transfer this solution to the autoclave via a pressurized addition cylinder.
Pressurization: Seal the autoclave. Purge with H₂ gas three times, then pressurize to 435 psi (approx. 30 bar)[4].
Reaction Execution: Heat the jacketed reactor to 80 °C. Engage the mechanical impeller at 800 rpm.
IPC 1 (Reaction Progress Validation): Monitor hydrogen uptake via a mass flow meter. The reaction is physically validated as complete when H₂ consumption flatlines (typically 12–18 hours).
Phase 2: Workup & Isolation
Depressurization: Cool the reactor to 20 °C and safely vent the H₂ gas. Purge the headspace with N₂.
Concentration: Transfer the reaction mixture to a rotary evaporator and remove the methanol under reduced pressure (40 °C, 150 mbar).
Liquid-Liquid Extraction: Partition the crude residue between 10 L of Ethyl Acetate (EtOAc) and 10 L of 10% aqueous Na₂CO₃.
IPC 2 (Workup Efficiency Validation): Verify the pH of the aqueous layer is >9. This confirms the complete neutralization and partitioning of the massive excess of salicylic acid away from the organic product.
Phase Separation: Separate the organic layer. Wash with 5 L of brine, dry over anhydrous Na₂SO₄, and filter.
Crystallization: Concentrate the EtOAc layer to approximately 3 L. Slowly add 6 L of n-Heptane while stirring at room temperature to induce crystallization. Cool to 0 °C for 2 hours.
Filtration & Drying: Filter the resulting solid. Wash with cold EtOAc/Heptane (1:3). Dry in a vacuum oven at 45 °C for 24 hours to yield (R)-3-amino-N-phenylbutanamide[3].
Quality Control & Analytical Validation
To ensure the material meets pharmaceutical intermediate specifications, validate the batch against the following parameters:
Appearance: Pale red to white crystalline solid[3].
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting 3-Amino-N-phenylbutanamide Synthesis
Introduction
Synthesizing 3-amino-N-phenylbutanamide (CAS: 111961-65-0) presents unique chemical challenges. The target molecule consists of a
-amino acid derivative coupled to an aniline moiety. Researchers typically employ one of two primary pathways: the direct amide coupling of a protected 3-aminobutanoic acid with aniline, or the aza-Michael addition of an amine equivalent to N-phenylcrotonamide. This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to maximize your reaction yields.
Visualizing the Reaction Landscape
Mechanistic pathways and competing side reactions in β-amino acid amidation.
FAQ & Troubleshooting Guide
Q1: I am observing very low yields when coupling Boc-3-aminobutanoic acid with aniline. What is causing this and how can I fix it?Causality: Aniline is a notoriously poor nucleophile because its nitrogen lone pair is delocalized into the aromatic
-system[1]. When paired with standard coupling reagents like EDC/HOBt, the activated carboxylic acid intermediate often hydrolyzes or degrades before the sluggish aniline can successfully attack.
Solution: Switch to highly reactive uronium/aminium-based coupling reagents such as HATU or COMU. COMU, when used in combination with collidine as a base, has demonstrated exceptional efficacy for coupling sterically demanding or electronically deactivated anilines[2]. Furthermore, minimizing pre-activation time is critical; add the aniline to the reaction mixture before or simultaneously with the coupling reagent to trap the active ester immediately.
Q2: My LC-MS shows a significant mass corresponding to [M-18] or[M-NH2] byproducts. What are these?Causality:
-amino acids are highly susceptible to two specific side reactions during C-terminal activation:
Intramolecular Cyclization: The protected
-amino group can attack the activated carbonyl, forming a 4-membered -lactam ring[3].
-Elimination: In the presence of excess or overly strong bases (like TEA or unhindered amines), the -proton can be abstracted, leading to the elimination of the -amino group and the formation of an -unsaturated amide (N-phenylcrotonamide)[4].
Solution: Use a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. Maintain strict stoichiometric control (typically 1.1 to 1.5 equivalents of base) and keep the reaction temperature at or below room temperature (0 °C to 25 °C).
Q3: I want to avoid peptide coupling entirely. Is the aza-Michael addition to N-phenylcrotonamide a viable alternative?Causality: Yes, the aza-Michael (conjugate) addition of an amine or ammonia equivalent to an
-unsaturated amide is an atom-economical alternative[5]. However, because the amide carbonyl is less electron-withdrawing than a corresponding ester or ketone, the -carbon of N-phenylcrotonamide is a weak electrophile.
Solution: To drive the equilibrium forward, use elevated temperatures in a sealed pressure vessel (autoclave) or employ a Lewis acid catalyst (e.g., or ) to coordinate with the amide carbonyl, thereby increasing the electrophilicity of the -carbon.
Aza-Michael addition workflow for synthesizing 3-amino-N-phenylbutanamide.
Quantitative Data: Coupling Reagent Efficacy
To optimize the amidation of Boc-3-aminobutanoic acid with aniline, compare the performance metrics of common coupling systems[1],[2].
Coupling Reagent
Base
Solvent
Typical Yield (%)
Primary Byproduct / Issue
EDC / HOBt
DIPEA
DMF
30 - 45%
-Lactam formation, Hydrolysis
DCC / DMAP
TEA
DCM
25 - 35%
N-acylurea precipitation, Elimination
HATU
DIPEA
DMF
75 - 85%
Minimal; trace epimerization
COMU
Collidine
DMF / NMP
80 - 92%
Minimal; highly efficient for anilines
Validated Experimental Protocols
Protocol A: High-Yield Synthesis of Boc-3-amino-N-phenylbutanamide via COMU
Self-Validating System: This protocol utilizes COMU to overcome aniline's poor nucleophilicity while preventing
-elimination through the use of collidine.
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve Boc-3-aminobutanoic acid (1.0 mmol, 1.0 eq) and aniline (1.1 mmol, 1.1 eq) in anhydrous DMF (5.0 mL).
Base Addition: Add 2,4,6-collidine (2.0 mmol, 2.0 eq) to the stirring solution. Causality: Collidine is basic enough to facilitate the coupling but sterically hindered enough to prevent base-catalyzed
-elimination.
Activation: Cool the mixture to 0 °C using an ice bath. Slowly add COMU (1.1 mmol, 1.1 eq) portion-wise. Validation Check: The solution should turn slightly yellow/orange, indicating the formation of the active ester.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor completion via TLC (Hexanes:EtOAc 1:1) or LC-MS.
Workup: Quench the reaction with saturated aqueous
(10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove unreacted aniline and collidine, followed by brine (15 mL).
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the Boc-protected intermediate.
Protocol B: Controlled Boc Deprotection
Self-Validating System: Standard TFA deprotection can sometimes lead to polymerization or degradation if the resulting free amine is not carefully isolated.
Deprotection: Add Trifluoroacetic acid (TFA, 1.0 mL) dropwise at 0 °C. Stir for 1-2 hours at room temperature. Validation Check: Disappearance of the starting material on TLC indicates complete Boc removal.
Concentration: Remove volatiles under a stream of nitrogen or reduced pressure. Crucial Step: Do not heat the mixture during evaporation to prevent thermal degradation of the
-amino amide.
Neutralization: Dissolve the crude TFA salt in a minimal amount of methanol and pass through a basic ion-exchange resin (e.g., Amberlyst A21), or neutralize with saturated aqueous
and extract with DCM.
Final Isolation: Lyophilize or concentrate the neutralized solution to yield pure 3-amino-N-phenylbutanamide.
References
Juaristi, E., et al. "Enantioselective synthesis of beta-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid". Academia.edu. URL:[Link]
Frontiers. "Total Synthesis and Biological Evaluation of Kakeromamide A and Its Analogues". Frontiers in Chemistry. URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Prevention of Racemization & Elimination during Amide Coupling
Ticket ID: CHEM-SUP-8821
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary & Core Directive
The Challenge:
Synthesizing 3-amino-N-phenylbutanamide involves coupling a chiral
-amino acid (3-aminobutanoic acid) with a weak nucleophile (aniline). This reaction presents a specific stereochemical risk: Elimination-Addition (E1cB) .
Unlike
-amino acids, where racemization occurs via direct protonation/deprotonation of the chiral center, -amino acids suffer from base-catalyzed elimination of the amino group to form an achiral crotonyl intermediate. If this intermediate re-adds the amine, the stereocenter is lost.
The Solution:
To preserve the enantiomeric excess (ee%), you must decouple the activation strength from basicity. This guide prioritizes T3P® (Propylphosphonic anhydride) as the gold-standard reagent for this specific transformation, replacing standard carbodiimide (EDC/DIC) or uronium (HATU) protocols that require higher base loads.
The Chemistry of Failure: Root Cause Analysis
Before optimizing the protocol, you must understand the "Death Loop" of chirality in
-amino acids.
Mechanism of Optical Purity Loss
The chiral center is at the
-position (C3). The protons at the -position (C2) are acidic.
Activation: The carboxylic acid is activated (e.g., O-acylisourea or active ester).
Deprotonation: Excess base removes an
-proton.
Elimination: The electrons collapse to form a double bond, kicking out the protected nitrogen (E1cB mechanism).
Result: Formation of a crotonamide (achiral).
Figure 1: The competition between direct coupling and base-catalyzed elimination in
-amino acid derivatives.
Reagent Selection Matrix
Aniline is a poor nucleophile (
), requiring highly reactive electrophiles. However, highly reactive electrophiles usually require stronger bases, increasing elimination risk.
Coupling Reagent
Activation Power
Racemization/Elimination Risk
Compatibility with Aniline
Verdict
EDC / HOBt
Moderate
Moderate
Poor (Slow reaction allows side reactions)
⛔ Avoid
HATU / DIEA
Very High
High (Requires basic pH, risking E1cB)
Good
⚠️ Risky
DIC / Oxyma
High
Low
Moderate
⚠️ Acceptable (Strict base control)
T3P / Pyridine
High
Very Low (Acidic/Neutral byproducts)
Excellent
✅ RECOMMENDED
Validated Protocol: T3P-Mediated Coupling
This protocol uses T3P (Propylphosphonic anhydride) .[1] T3P acts as both a coupling agent and a water scavenger.[2] It works efficiently with weak bases like pyridine or N-methylmorpholine (NMM), keeping the pH below the threshold required for
-elimination.
Materials
Substrate:
-Protected-3-aminobutanoic acid (1.0 equiv). Note: Boc protection is preferred over Fmoc to avoid base sensitivity in later steps.
Amine: Aniline (1.1 – 1.2 equiv).
Reagent: T3P (50% solution in EtOAc or DMF) (1.5 – 2.0 equiv).
Base: Pyridine (2.5 – 3.0 equiv) OR N-Methylmorpholine (NMM).
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative).
Step-by-Step Workflow
Preparation (0°C):
Dissolve the
-protected amino acid and Aniline in EtOAc (concentration ~0.1 M). Cool the solution to 0°C in an ice bath.
Why? Low temperature kinetically inhibits the elimination pathway more than the coupling pathway.
Base Addition:
Add Pyridine (or NMM) dropwise.
Critical: Do NOT use DBU or TEA. Their basicity is too high and will trigger elimination.
Activation & Coupling:
Add T3P solution dropwise over 5–10 minutes.
Observation: The reaction may not be exothermic, but slow addition ensures controlled activation.
Reaction (RT):
Allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.
Monitoring: Check HPLC/TLC.[3] If the reaction is sluggish (due to aniline's low nucleophilicity), add 0.5 equiv more T3P, not more base.
Quench & Workup:
Add water to quench. Wash the organic layer with:
Q1: I am seeing a "Crotonyl" impurity (M-Protecting Group). What happened?
Diagnosis: You likely used a base that was too strong (like TEA or DIPEA) or added it too quickly at room temperature.
Fix: Switch to the T3P/Pyridine system. If you must use HATU, use Collidine (TMP) instead of DIPEA. Collidine is sterically hindered and less likely to abstract the
-proton.
Q2: The reaction is stalled. Can I heat it?
Diagnosis: Aniline is slow to react.[4]
Fix:Do NOT heat above 40°C. Heating
-amino acid derivatives with base guarantees elimination. Instead, increase the concentration of the reaction (run at 0.5 M) or use a catalyst like DMAP (only catalytic amount, <0.1 equiv) strictly with T3P.
Q3: Can I use Fmoc protection?
Diagnosis: Fmoc is base-labile.
Fix: Yes, but be extremely careful. The coupling itself (with T3P/Pyridine) is safe for Fmoc. However, the removal of Fmoc requires piperidine (a strong secondary base), which can cause elimination of the product if left too long.
Recommendation: Use Boc protection if possible. If Fmoc is required, use a "softer" deprotection cocktail (e.g., Piperazine/DBU with HOBt additives) to suppress side reactions.
Q4: Why not use EDC/HOBt?
Diagnosis: Standard carbodiimides are often too slow for anilines.
Fix: The slow reaction rate means the activated ester sits in solution longer, vulnerable to background elimination or hydrolysis. T3P drives the reaction faster with weak nucleophiles.
Decision Logic for Optimization
Use this flow to determine your next move if the standard protocol fails.
Figure 2: Troubleshooting logic for 3-amino-N-phenylbutanamide synthesis.
References
Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
Relevance: Establishes T3P/Pyridine as the premier method for coupling anilines and racemiz
Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." European Journal of Organic Chemistry.
Relevance: Discusses alternative additives if T3P is unavailable, highlighting Oxyma over HOBt for purity.
Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
Relevance: detailed mechanisms of base-catalyzed racemization and elimin
Technical Support Center: Removing Unreacted Aniline from 3-amino-N-phenylbutanamide Mixtures
This guide provides researchers, scientists, and drug development professionals with in-depth technical assistance for the removal of unreacted aniline from reaction mixtures containing the target product, 3-amino-N-phen...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with in-depth technical assistance for the removal of unreacted aniline from reaction mixtures containing the target product, 3-amino-N-phenylbutanamide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges and provide a strong theoretical foundation for the recommended purification strategies.
Troubleshooting Guide
This section directly addresses common issues encountered during the purification of 3-amino-N-phenylbutanamide, offering step-by-step solutions and the rationale behind each procedure.
Issue 1: My NMR/LC-MS analysis indicates a significant amount of residual aniline in my product.
This is a frequent challenge, as aniline and 3-amino-N-phenylbutanamide can have similar polarities, making chromatographic separation difficult. An acid-base extraction is the most effective initial purification step.[1][2][3]
Solution: Acid-Base Extraction Protocol
Rationale: This technique exploits the basicity of the amino groups in both aniline and 3-amino-N-phenylbutanamide.[4][5] Aniline, being a weaker base, can be selectively protonated and extracted into an aqueous acidic phase, leaving the more weakly basic amide product in the organic phase.[1][3][6]
Step-by-Step Protocol:
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.
Transfer the solution to a separatory funnel.
Add an equal volume of a dilute aqueous acid, such as 1 M hydrochloric acid (HCl).[1][2]
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
Allow the layers to separate. The bottom layer will typically be the organic phase (this can be confirmed by adding a few drops of water).
Drain the lower aqueous layer.
Repeat the extraction of the organic layer with fresh 1 M HCl at least two more times to ensure complete removal of aniline.
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove the bulk of dissolved water.[7]
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the purified 3-amino-N-phenylbutanamide.
Issue 2: My product, 3-amino-N-phenylbutanamide, is partitioning into the aqueous acidic layer along with the aniline.
This indicates that the acidic conditions are too harsh, leading to the protonation of the amino group on your desired product.
Solution: pH Adjustment and Monitoring
Optimization Steps:
Instead of 1 M HCl, use a more dilute acid solution, such as 0.1 M or 0.5 M HCl.
Alternatively, use a weaker acid, such as a buffered solution with a pH between 5 and 6.
Monitor the pH of the aqueous layer after each extraction using pH paper or a pH meter.
Analyze a small aliquot of the organic layer by TLC or LC-MS after each wash to track the removal of aniline and ensure the product remains in the organic phase.
Issue 3: After acid-base extraction, my product is still not pure, and I'm having difficulty with crystallization.
Residual aniline can act as an impurity that inhibits crystallization. If acid-base extraction alone is insufficient, column chromatography is the next logical step.
Solution: Flash Column Chromatography
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[10] By carefully selecting the solvent system, it is possible to achieve separation even between compounds with similar polarities.
Step-by-Step Protocol:
Stationary Phase: Use silica gel as the stationary phase.
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
Eluent Selection: Start with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A good starting point is a 2:1 ratio of hexane to ethyl acetate. The polarity can be gradually increased by adding more ethyl acetate or a small amount of methanol if the product is not eluting.
TLC Analysis: Before running the column, determine the optimal eluent composition using thin-layer chromatography (TLC). The goal is to have the product spot with an Rf value of approximately 0.3-0.4, with good separation from the aniline spot.
Column Packing and Elution: Pack the column with silica gel and equilibrate with the chosen eluent. Load the sample and begin elution, collecting fractions.
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
This section provides deeper insights into the principles behind the recommended purification techniques.
Q1: Why is aniline basic, and how does this property aid in its removal?
Aniline's basicity stems from the lone pair of electrons on the nitrogen atom of its amino group, which can accept a proton.[4] In an acidic solution, aniline is protonated to form the anilinium ion (C6H5NH3+). This ion is a salt and is therefore highly soluble in water.[1][11] This allows for its selective transfer from an organic solvent into an aqueous acidic solution during liquid-liquid extraction.[3]
Q2: What are the key differences in basicity between aniline and 3-amino-N-phenylbutanamide?
Aniline is an aromatic amine, and the lone pair on the nitrogen is delocalized into the pi-system of the benzene ring, which reduces its availability to accept a proton, making it a relatively weak base (pKa of the conjugate acid is ~4.6).[4][5] 3-amino-N-phenylbutanamide, on the other hand, possesses a primary aliphatic amino group. The lone pair on this nitrogen is not delocalized and is therefore more available for protonation, making it a stronger base than aniline.
Q3: What are the advantages and disadvantages of acid-base extraction versus column chromatography for this separation?
Technique
Advantages
Disadvantages
Acid-Base Extraction
- Fast and efficient for removing bulk impurities.[3] - Cost-effective, requiring simple glassware and common reagents.[12] - Scalable for large quantities.
- May not achieve high purity if the pKa values of the amine and amide are very close. - Product may be sensitive to acidic conditions.[1] - Can result in the formation of emulsions.
Column Chromatography
- Capable of achieving very high purity.[7] - Can separate compounds with very similar properties.[10]
- More time-consuming and labor-intensive. - Requires larger volumes of solvents, which can be costly and generate more waste. - Can lead to product loss on the column.
Q4: Can I use a different base to neutralize the acidic wash instead of sodium bicarbonate?
While stronger bases like sodium hydroxide could be used, sodium bicarbonate is generally preferred. It is a weaker base and less likely to cause hydrolysis of the amide product. Additionally, the reaction with acid produces carbon dioxide gas, which is a visual indicator that the neutralization is complete.
Q5: What should I do if an emulsion forms during the liquid-liquid extraction?
Emulsions are a common issue in liquid-liquid extractions, particularly when dealing with basic compounds. Here are some troubleshooting steps:
Allow the mixture to stand undisturbed for a longer period.
Gently swirl the separatory funnel instead of shaking it vigorously.
Add a small amount of brine (saturated aqueous NaCl solution), which can help to break up the emulsion by increasing the ionic strength of the aqueous phase.
Filter the mixture through a pad of celite or glass wool.
Visualization of the Purification Workflow
Diagram 1: Acid-Base Extraction Workflow
Caption: Workflow for removing aniline via acid-base extraction.
Diagram 2: Decision Tree for Purification Strategy
Caption: Decision-making guide for purification of 3-amino-N-phenylbutanamide.
PubMed. Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. [Link]
PubMed. High-pressure liquid chromatographic analysis of aniline and its metabolites. [Link]
Analyst (RSC Publishing). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. [Link]
ACS Publications. Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). [Link]
Google Patents.
EPA. method 8131 aniline and selected derivatives by gas chromatography. [Link]
ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
UniCA IRIS. Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a. [Link]
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
University of Kalyani. SEM V (H) CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES. [Link]
Pearson+. Design an acid–base extraction scheme to separate a mixture of th... [Link]
Technical Support Center: Stability & Impurity Profiling of 3-amino-N-phenylbutanamide
This guide functions as a specialized Technical Support Center for researchers working with 3-amino-N-phenylbutanamide (3-APB) . It synthesizes chemical principles with ICH Q1A(R2) regulatory standards to provide actiona...
Author: BenchChem Technical Support Team. Date: March 2026
This guide functions as a specialized Technical Support Center for researchers working with 3-amino-N-phenylbutanamide (3-APB) . It synthesizes chemical principles with ICH Q1A(R2) regulatory standards to provide actionable troubleshooting and degradation analysis.
User Question: What are the primary degradation products I should look for in my stability samples?
Technical Response:
3-amino-N-phenylbutanamide is a
-amino amide. Its degradation profile is governed by three dominant mechanisms: Hydrolytic Cleavage , -Elimination , and N-Oxidation .
Unlike simple amides, the
-amino group introduces "neighboring group participation," which can accelerate hydrolysis under neutral/basic conditions or lead to deamination (elimination) under thermal stress.
Primary Degradation Pathways
Hydrolysis (Acid/Base Catalyzed): Cleavage of the amide bond yields Aniline and 3-aminobutanoic acid .
Note: Aniline is a toxic impurity with distinct UV and retention characteristics.
-Elimination (Retro-Michael Type): Loss of ammonia () generates an -unsaturated amide, specifically N-phenylbut-2-enamide (Crotonanilide derivative). This is common in thermal stress or basic conditions.
Oxidation: The primary amine is susceptible to N-oxidation, forming the N-hydroxy or Nitroso derivative, particularly under peroxide stress.
Pathway Visualization
The following diagram maps the parent molecule to its critical impurities.
Caption: Mechanistic degradation map of 3-amino-N-phenylbutanamide showing hydrolytic, thermal, and oxidative fates.
Analytical Method Troubleshooting (LC-MS)
User Question: I cannot separate the hydrolysis products from the parent peak, or I am losing the acidic fragment in the void volume. How do I fix this?
Technical Response:
This is a classic "Elution Problem" caused by the polarity difference between the fragments.
Aniline: Hydrophobic, basic, UV-active. Retains well on C18.
3-aminobutanoic acid: Highly polar, zwitterionic, poor UV absorbance. Elutes in the void volume (dead time) on standard C18.
Troubleshooting Guide: Method Optimization
Issue
Root Cause
Corrective Action
Loss of 3-aminobutanoic acid
Compound is too polar for C18; elutes with solvent front.
Switch Column: Use a HILIC column (e.g., Amide or Zwitterionic) or a Mixed-Mode column (C18 + Cation Exchange). Alternatively, use an Ion-Pairing reagent (e.g., HFBA), though this suppresses MS sensitivity.
Co-elution of Parent & Aniline
Similar hydrophobicity at neutral pH.
Adjust pH: Aniline () is neutral at . The parent amine () is charged. Running at pH 3.0 keeps both protonated; running at pH 10 (using high-pH stable C18) deprotonates Aniline while keeping Parent charged/neutral mix, altering selectivity.
"Ghost" Peaks in MS
In-source fragmentation.
Check Source Temp: 3-APB is thermally labile. High source temps () can induce -elimination inside the MS source, creating a false positive for the elimination impurity. Lower source temp to .
LC-MS Decision Tree
Caption: Decision logic for optimizing LC-MS separation of 3-APB and its diverse degradation products.
User Question: How do I design a stress test specifically for this molecule to validate my method?
Technical Response:
Standard protocols must be adapted. Because 3-APB contains a reactive amine and an amide, it is sensitive. The goal is 5–20% degradation, not total destruction.
Validated Stress Protocol
Stress Condition
Reagent/Condition
Duration
Target Degradant
Mechanism
Acid Hydrolysis
, 2-6 hours
Aniline, 3-aminobutanoic acid
Amide hydrolysis
Base Hydrolysis
RT to , 1-4 hours
Aniline, 3-aminobutanoic acid
Base-catalyzed hydrolysis (Faster than acid)
Oxidation
RT, 1-2 hours
N-oxide, Hydroxylated phenyl
Nucleophilic attack on N or electrophilic attack on Ring
Thermal
(Solid State)
7 days
N-phenylbut-2-enamide
-Elimination of
Critical Step (Mass Balance):
When analyzing results, ensure the molar sum of [Parent + Aniline + Elimination Product]
100%. If mass balance is low, check for the 3-aminobutanoic acid in the void volume (as detailed in Module 2).
References & Authority
ICH Q1A(R2) : Stability Testing of New Drug Substances and Products.[1][2] Defines the requirement for stress testing to identify degradation pathways. [Link]
ICH Q2(R1) : Validation of Analytical Procedures. Guidelines for proving specificity (separating impurities from parent). [Link]
Mechanism of Amide Hydrolysis : Detailed kinetics of anilide vs. aliphatic amide hydrolysis. Journal of Organic Chemistry. (General chemical principle reference).
-Elimination in -Amino Acids : Understanding the retro-Michael reaction in amino acid derivatives. Chemical Reviews.
Disclaimer: This guide is for research purposes. Always perform safety assessments before handling aniline derivatives or performing pressurized thermal stress tests.
Technical Support Center: Handling & Storage of 3-Amino-N-Phenylbutanamide
This guide addresses the specific challenges associated with 3-amino-N-phenylbutanamide (CAS: 111961-65-0), a -amino amide derivative. Due to the presence of both a primary amine and an amide motif, this compound exhibit...
Author: BenchChem Technical Support Team. Date: March 2026
This guide addresses the specific challenges associated with 3-amino-N-phenylbutanamide (CAS: 111961-65-0), a
-amino amide derivative. Due to the presence of both a primary amine and an amide motif, this compound exhibits significant hydrogen-bonding potential, making it prone to deliquescence (turning into a liquid/goo upon exposure to air) and carbamate formation (reaction with atmospheric CO).
Module 1: Immediate Triage (The "My Compound is Wet" Scenario)
Q: My white powder has turned into a sticky gum or oil. Is it degraded?
A: Not necessarily. It is likely suffering from deliquescence .
The primary amine at the C3 position is highly hygroscopic. It aggressively scavenges atmospheric moisture, disrupting the crystal lattice. If the color remains off-white/yellow and has not turned dark brown/black (indicative of oxidation), you can recover it using Azeotropic Drying .
Do NOT simply place it in a vacuum oven; this often traps moisture inside a "skin" of dried material. You must chemically entrain the water out.
Protocol: Azeotropic Recovery with Toluene
Principle: Toluene forms a low-boiling positive azeotrope with water (84.1°C), allowing you to "carry" water out of the solid at temperatures lower than water's boiling point.
Dissolution: Dissolve your "wet" sticky solid in anhydrous Toluene (10 mL per gram of compound). If it is not fully soluble, add small amounts of anhydrous Ethanol (up to 10% v/v) to aid solubility.
Evaporation: Use a rotary evaporator (Rotavap).
Bath Temp: 45–50°C.
Vacuum: Moderate (prevent bumping).
Repetition: Evaporate to dryness. Repeat this process 3 times. The first two cycles remove the bulk water; the third ensures deep drying.
Final Polish: Place the resulting solid under high vacuum (<0.5 mbar) on a Schlenk line for 4 hours to remove trace toluene.
Diagram: Recovery Decision Tree
Figure 1: Decision logic for recovering hygroscopic amines. Dark oxidation suggests chemical degradation, while hydration is physically reversible.
Module 2: Root Cause & Prevention (Storage Protocols)
Q: Why does a desiccator fail to keep this compound dry?
A: Standard desiccators are insufficient because opening the lid acts as a moisture pump.
Every time you open a desiccator to retrieve a sample, you exchange the dry internal air with humid lab air (50-70% RH). The desiccant (Silica/CaSO
) takes hours to re-equilibrate, but the amine surface adsorbs water in seconds.
Q: What is the "Gold Standard" for storage?
A: You must utilize a Multi-Barrier System with Headspace Inerting.
Comparative Storage Table
Method
Suitability
Risk Factor
Technical Note
Ambient Shelf
⛔ CRITICAL FAIL
Hydrolysis / Carbamate formation
Will liquefy in <24 hours.
Standard Desiccator
⚠️ High Risk
Moisture cycling
Silica saturation occurs unnoticed.
Freezer (-20°C)
⚠️ Moderate Risk
Condensation upon warming
MUST equilibrate to RT before opening.
Inert Gas Vial (Argon)
✅ Recommended
Minimal
Taped cap + Parafilm is mandatory.
Glove Box
🌟 Ideal
None
Required for GMP/GLP standards.
Protocol: The "Argon Blanket" Technique
Transfer the dried compound into an amber glass vial (amber protects against photodegradation).
Gently flow Argon (heavier than air) into the vial for 10 seconds. Nitrogen is acceptable but Argon is superior as it sits on top of the solid.
Cap tightly with a Teflon-lined lid.
Wrap the cap junction with Parafilm M or electrical tape.
Store at 4°C . Cold storage reduces the kinetic rate of hydrolysis.
Module 3: Chemical Modification (The Permanent Fix)
Q: I need to store this for 6+ months. Is there a more stable form?
A: Yes. Convert the free base amine into a Salt .
Free amines are the root cause of the hygroscopicity. Protonating the amine removes the lone pair's ability to H-bond with atmospheric water and prevents reaction with CO
.
Recommendation:p-Toluenesulfonate (Tosylate) Salt .
Why not HCl? Hydrochloride salts can sometimes remain hygroscopic. Tosylate salts are lipophilic, crystalline, and generally non-hygroscopic, making them easy to weigh on open benches.
Protocol: Salt Formation (Tosylate)
Dissolve 1.0 eq of 3-amino-N-phenylbutanamide in minimal dry Ethanol.
Add 1.05 eq of p-Toluenesulfonic acid monohydrate (dissolved in Ethanol).
Stir for 30 minutes.
Add Diethyl Ether or Hexanes dropwise until the solution turns cloudy (cloud point).
Cool to 0°C to crystallize the salt.
Filter and dry. This solid will likely be stable on the benchtop for days.
Diagram: Salt Selection Logic
Figure 2: Strategic selection of counterions. Tosylates add molecular weight but significantly reduce water affinity compared to hydrochlorides.
Module 4: Handling During Experiments
Q: How do I weigh it accurately if it gains weight on the balance?
A: If you cannot use a glovebox, use the Difference Weighing technique with a closed vessel.
Do not weigh onto weighing paper. The static and surface area will attract water immediately.
Tare a capped vial containing your bulk solid.
Remove a small amount, recap immediately, and weigh the vial again.
The loss in mass is the amount transferred to your reaction flask.
Stoichiometry Correction: If you suspect your sample is "wet" (e.g., 5% water by mass), you must adjust your molecular weight calculation.
Correction Factor:
Use Karl Fischer Titration to determine the exact water content if the reaction is strictly anhydrous (e.g., using n-BuLi or Grignards).
References
Amine Storage & Handling
Safe handling and storage of chemicals.[1][2][3] Sciencemadness Wiki. (General guidelines on amine basicity and storage incompatibility).
Drying Protocols
Azeotropic drying: Industrial protocols for amine recovery.
(Community validation of toluene azeotrope efficacy).
Salt Selection Principles
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4][5] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on Tosylate vs. HCl hygroscopicity).
Analytical Verification
Karl Fischer Titration Tips: Water Content Measurement. Sigma-Aldrich Technical Guides.
Technical Support Center: Exotherm Control in 3-Amino-N-phenylbutanamide Synthesis
Welcome to the Process Chemistry Support Center. The synthesis of 3-amino-N-phenylbutanamide typically involves the amidation of a protected 3-aminobutanoic acid with aniline, followed by a deprotection step.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Center. The synthesis of 3-amino-N-phenylbutanamide typically involves the amidation of a protected 3-aminobutanoic acid with aniline, followed by a deprotection step. Because aniline is a deactivated, weak nucleophile, this amidation requires highly reactive coupling agents or acid chlorides to proceed efficiently[1]. The resulting nucleophilic acyl substitution, along with the subsequent deprotection steps, presents significant thermal hazards.
This guide provides field-proven, self-validating strategies to control these exotherms during scale-up, ensuring both operator safety and product integrity.
Process Thermal Workflow
Fig 1. Thermal control workflow for the synthesis of 3-amino-N-phenylbutanamide.
Troubleshooting Guides & FAQs
Q1: We observe a sudden, uncontrollable temperature spike (ΔT > 20°C) when adding HATU to our mixture of Boc-3-aminobutanoic acid and aniline. How do we mitigate this thermal runaway?
Mechanistic Causality: The activation of the carboxylic acid with uronium-based coupling agents (like HATU) is nearly instantaneous and highly exothermic. Because aniline is a weak nucleophile, the highly reactive active ester accumulates in the reactor before the amidation can consume it. This creates a dangerous reservoir of potential energy, leading to a delayed, secondary exotherm once the amidation accelerates[1].
Self-Validating Solution: Switch from a "batch activation" to a "controlled dosing" strategy. Transition to a milder coupling agent like Propylphosphonic anhydride (T3P), which offers a steady activation profile and significantly reduces the adiabatic temperature rise (ΔTad). If highly reactive agents must be used, implement a continuous two-stage flow reactor system, which provides superior heat and mass transfer compared to batch reactors, ensuring the exotherm is quenched instantaneously[2].
Q2: We are using the mixed anhydride method (pivaloyl chloride) for scale-up. The addition of aniline causes the reaction mixture to boil over. What is the cause, and how can we control it?
Mechanistic Causality: The nucleophilic acyl substitution of aniline onto a mixed anhydride releases substantial enthalpy. When aniline is added rapidly, the heat generation rate exceeds the cooling capacity of the reactor jacket, leading to solvent boiling and potential over-pressurization[3].
Self-Validating Solution: Implement a reverse-addition protocol. Pre-cool the aniline solution to 0°C and dose the mixed anhydride into the aniline over 2-3 hours. Establish a self-validating system by coupling the dosing pump to the internal reactor thermocouple (a cascade control loop): program the system so that if the internal temperature exceeds 15°C, the dosing pump automatically pauses. This physical interlock ensures the reaction cannot proceed faster than the heat removal rate.
Q3: During the final Boc-deprotection step using HCl in ethyl acetate, we initially see a temperature drop, followed by a dangerous exotherm. Why does this happen?
Mechanistic Causality: The cleavage of the tert-butoxycarbonyl (Boc) group generates isobutylene gas and carbon dioxide. The dissolution and expansion of these gases are endothermic, which temporarily masks the underlying heat of the reaction. However, the subsequent protonation of the newly formed primary amine (to form the 3-amino-N-phenylbutanamide hydrochloride salt) is highly exothermic. If the cooling jacket is turned off during the initial endothermic phase, the subsequent exothermic salt formation will cause a thermal spike.
Self-Validating Solution: Maintain active jacket cooling at 10°C throughout the entire deprotection sequence. Monitor off-gassing using an inline mass flow meter; the cessation of gas evolution serves as an orthogonal, self-validating indicator that the deprotection (and its associated thermal events) is complete.
Quantitative Data: Thermochemical Comparison
The following table summarizes the thermal risks associated with different amidation strategies for aniline derivatives.
Objective: To synthesize 3-amino-N-phenylbutanamide safely at a 1 kg scale while maintaining strict isothermal control.
Step 1: Substrate Dissolution. Charge the reactor with Boc-3-aminobutanoic acid (1.0 eq), aniline (1.05 eq), and ethyl acetate (10 volumes).
Causality: Ethyl acetate is chosen for its high heat capacity and excellent solubility profile, preventing localized concentration gradients that can cause thermal hot-spots.
Step 2: Base Addition. Add pyridine (3.0 eq) and cool the reactor jacket to 5°C. Wait for the internal temperature (
) to stabilize at ≤ 10°C.
Step 3: Controlled Activation (Self-Validating). Begin dosing T3P (50% solution in EtOAc, 1.2 eq) via a pump interlocked with the
thermocouple. Set the interlock to pause dosing if > 15°C.
Causality: T3P initiates the coupling directly in the presence of aniline, preventing the dangerous accumulation of active esters. The interlock ensures heat generation never exceeds jacket cooling capacity.
Step 4: In-Process Control (IPC). After dosing is complete, stir for 4 hours at 20°C.
Self-Validation: Sample the reaction and analyze via HPLC. The reaction is only considered complete (and safe to quench) when the Boc-3-aminobutanoic acid peak is < 1% AUC.
Step 5: Quench & Workup. Quench slowly with 10% aqueous NaHCO3. Separate the organic layer and wash with brine.
Step 6: Deprotection & Exotherm Management. Cool the organic layer to 10°C. Slowly dose HCl gas (or HCl in EtOAc) into the solution.
Causality: Monitor the mass flow meter on the reactor vent. The reaction will initially cool due to gas evolution (isobutylene/CO2), followed by an exotherm from salt formation. Maintain jacket cooling at 10°C until gas evolution completely ceases, validating the end of the thermal event.
Step 7: Isolation. Filter the resulting 3-amino-N-phenylbutanamide hydrochloride salt, wash with cold EtOAc, and dry under vacuum.
References
* Title: 3-oxo-n-phenylbutanamide - Sigma-Aldrich. Source: sigmaaldrich.com. URL:
*[2] Title: Organic Process Research & Development Vol. 29 No. 12 - ACS Publications. Source: acs.org. URL:
*[3] Title: Does anyone have experience with amide coupling reaction of aniline? - ResearchGate. Source: researchgate.net. URL:
*[1] Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF - ResearchGate. Source: researchgate.net. URL:
Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 3-Amino-N-phenylbutanamide
This guide outlines the mass spectrometry fragmentation dynamics of 3-amino-N-phenylbutanamide , a critical -amino acid derivative often encountered as a chiral intermediate in drug synthesis (e.g., gliptin analogs) or a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the mass spectrometry fragmentation dynamics of 3-amino-N-phenylbutanamide , a critical
-amino acid derivative often encountered as a chiral intermediate in drug synthesis (e.g., gliptin analogs) or as a degradation product.
This document compares the fragmentation behavior of the 3-amino isomer against its positional isomers (
- and -amino analogs), providing a robust framework for structural validation in impurity profiling.
Executive Summary & Technical Relevance
Compound: 3-amino-N-phenylbutanamide
Formula:
Exact Mass: 178.1106 Da
Relevance: Differentiating -amino amides from their -amino (2-amino) and -amino (4-amino) regioisomers is a frequent challenge in process chemistry. While they share the same ( 179), their fragmentation pathways under Collision-Induced Dissociation (CID) are distinct due to the "Proximity Effect" of the amine group relative to the carbonyl.
Comparison Matrix: Isomeric Differentiation
Feature
3-Amino (Target)
2-Amino (Alternative)
4-Amino (Alternative)
Dominant Mechanism
Retro-Michael / -elimination
Immonium Ion Formation
Lactamization (Cyclization)
Key Neutral Loss
(17 Da) & Aniline (93 Da)
(28 Da) +
(Lactam formation)
Diagnostic Ion
86 (Crotonyl cation)
44 (Ethanimine)
86 (Pyrrolidone ion)*
Stability
Moderate
Low (Prone to -cleavage)
High (Cyclic stability)
*Note: While both 3- and 4-amino isomers can produce m/z 86, the kinetics and secondary fragments (e.g., m/z 44 from ring opening) differ significantly.
Mechanistic Insight: The Fragmentation Logic
The fragmentation of 3-amino-N-phenylbutanamide is governed by the basicity of the primary amine and the stability of the N-phenyl amide bond.
Primary Pathway: Charge-Remote vs. Charge-Directed
In positive ESI (
), the proton localizes on the primary amine (more basic than the amide nitrogen).
Neutral Loss of Ammonia (
): A characteristic -elimination driven by the acidic -protons, yielding a conjugated unsaturated amide ( 162).
Amide Bond Cleavage: Proton transfer to the amide nitrogen facilitates the loss of neutral aniline (
), generating the acylium ion ( 86).
Aniline Protonation: Alternatively, the charge is retained on the aniline moiety, producing the characteristic phenylammonium ion (
94) or radical cation ( 93).
Pathway Visualization
The following DOT diagram illustrates the competing fragmentation pathways.
Caption: Figure 1. Competing CID fragmentation pathways for protonated 3-amino-N-phenylbutanamide, highlighting the diagnostic split between ammonia loss and aniline loss.
Experimental Protocols
To replicate these results and validate the identity of your compound, follow this self-validating protocol. This workflow is designed to distinguish the target from isobaric impurities.
A. Sample Preparation[1]
Stock Solution: Dissolve 1 mg of 3-amino-N-phenylbutanamide in 1 mL of Methanol (HPLC grade).
Working Solution: Dilute 10
L of stock into 990 L of 50:50 Methanol:Water + 0.1% Formic Acid. Final concentration 10 g/mL.
Why Formic Acid? Essential to ensure
formation and protonation of the primary amine.
B. MS Acquisition Parameters (Direct Infusion)
Instrument: Q-TOF or Triple Quadrupole (e.g., Agilent 6400 series / Thermo TSQ).
Source Temp: 300°C (High temp ensures desolvation but avoid >350°C to prevent thermal degradation of the amine).
Capillary Voltage: 3500 V.
C. Fragmentation Ramp (The "Validation Step")
Run a Collision Energy (CE) Ramp from 10 eV to 50 eV.
Low CE (10-15 eV): Observe the survival of the parent ion (
179). If 162 (loss of ) appears immediately, the amine is highly labile (typical of -amino).
Mid CE (20-30 eV): The ratio of
162 to 86 should stabilize. This ratio is your fingerprint .
High CE (>40 eV): Look for deep fragmentation ions:
77 (Phenyl) and 44 (Amine fragments).
Differentiating Alternatives (Isomers)
When developing a method to separate the 3-amino target from its 2-amino isomer (a common synthetic byproduct), chromatography is often used, but MS/MS provides orthogonal confirmation.
Workflow: The "Product Ion Ratio" Test
This logic tree helps you classify an unknown peak as either the 3-amino target or the 2-amino impurity.
Caption: Figure 2. Decision tree for differentiating 3-amino-N-phenylbutanamide from its positional isomers using MS/MS product ion abundance.
Key Data Points for Validation
3-Amino (Target): The loss of
is facile but does not lead to immediate cyclization as fast as the 4-amino. You will see a mix of 162 and 86.
2-Amino (Alternative): Often undergoes cleavage between the amine and carbonyl, leading to smaller aliphatic fragments (
44) or loss of the amide group entirely ( 107 - N-methylaniline type fragment).
4-Amino (Alternative): Rapidly cyclizes to a pyrrolidone structure. The
or equivalent is extremely stable and requires very high energy to fragment further.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted amides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.
NIST Mass Spectrometry Data Center. "Butanamide, 3-oxo-N-phenyl- (related structure fragmentation data)." NIST Chemistry WebBook, SRD 69. [Link][2]
Smith, R. M. (2016). "Differentiation of positional isomers of amide derivatives using ESI-MS/MS." Analytical Methods.
comparing reactivity of 3-amino-N-phenylbutanamide vs 3-aminobutanoic acid
Title: Comparative Reactivity Guide: 3-Amino-N-phenylbutanamide vs. 3-Aminobutanoic Acid in Synthetic Workflows As a Senior Application Scientist, I frequently evaluate the architectural role of -amino building blocks in...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Reactivity Guide: 3-Amino-N-phenylbutanamide vs. 3-Aminobutanoic Acid in Synthetic Workflows
As a Senior Application Scientist, I frequently evaluate the architectural role of
-amino building blocks in peptide synthesis and drug development. The choice between a free -amino acid, such as 3-aminobutanoic acid (also known as -aminobutyric acid or BABA), and its anilide derivative, 3-amino-N-phenylbutanamide, fundamentally alters your synthetic strategy.
This guide objectively deconstructs the physicochemical properties, reactivity profiles, and experimental handling of these two molecules, providing researchers with the causality behind specific methodological choices.
Physicochemical Causality: Zwitterions vs. Neutral Amides
The divergent reactivity of these two compounds stems primarily from their ionization states at physiological and synthetic pH levels.
3-Aminobutanoic Acid (BABA) : Like most
-amino acids, BABA exists predominantly as a zwitterion in aqueous environments[1]. With a carboxylic acid pKa of ~4.22 and an amine pKa of ~10.53[2][3], the molecule features a protonated ammonium () and a deprotonated carboxylate () at neutral pH. This internal salt bridge stabilizes the molecule but renders both termini relatively unreactive without specific activation or pH adjustment.
3-Amino-N-phenylbutanamide : The conversion of the carboxylic acid to an N-phenyl amide (anilide) eliminates the acidic proton. Consequently, this molecule cannot form a zwitterion. While the primary amine remains basic, the absence of the carboxylate sink significantly increases the lipophilicity (LogP) and alters the nucleophilic availability of the amine in non-polar organic solvents.
Quantitative Property Comparison
To facilitate rapid decision-making, the core physicochemical properties of both compounds are summarized below.
Amine Nucleophilicity
In BABA, the amine is locked as an ammonium ion at neutral pH. To utilize BABA as a nucleophile, the pH must be raised above 10.5, or it must be used in a highly polar aprotic solvent with a strong organic base (e.g., DIPEA). In contrast, the amine in 3-amino-N-phenylbutanamide is more readily available in organic solvents, allowing for smoother functionalization (e.g., reductive amination or alkylation) without the severe solubility constraints of a zwitterion.
Carbonyl Electrophilicity
The carboxylate of BABA is highly unreactive toward nucleophilic acyl substitution. It requires coupling reagents (e.g., HATU, EDC) to form peptide bonds. Conversely, the amide bond in 3-amino-N-phenylbutanamide is exceptionally stable. Amide hydrolysis is notoriously difficult due to the poor leaving group ability of the aniline and the resonance stabilization of the amide bond[6][7]. Cleaving this anilide requires harsh acidic hydrolysis.
Figure 1: Divergent reactivity pathways for BABA and its anilide derivative.
Validated Experimental Protocols
To ensure reproducibility, below are self-validating protocols for the most common transformations involving these building blocks.
Protocol A: Carboxyl Activation of 3-Aminobutanoic Acid (Amide Coupling)
Causality: Because BABA is a bifunctional molecule, activating the carboxylic acid without protecting the amine will lead to uncontrolled polymerization. We must use an N-protected derivative (e.g., Boc-3-aminobutanoic acid)[8].
Preparation : Dissolve 1.0 eq of Boc-3-aminobutanoic acid in anhydrous DMF to achieve a 0.1 M concentration.
Activation : Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 10 minutes at room temperature. Rationale: HATU forms a highly active O7-azabenzotriazole ester, while DIPEA deprotonates the carboxylic acid and neutralizes the system.
Coupling : Add 1.1 eq of the target primary amine. Stir for 4 hours.
Workup : Dilute with EtOAc, wash sequentially with 1M HCl, saturated
, and brine. Dry over and concentrate under reduced pressure.
Protocol B: Acidic Hydrolysis of 3-Amino-N-phenylbutanamide
Causality: Amide bonds are highly resistant to hydrolysis. We utilize 6M HCl and heat to protonate the carbonyl oxygen, increasing its electrophilicity and allowing water to attack, ultimately expelling aniline[6][7].
Dissolution : Suspend 1.0 eq of 3-amino-N-phenylbutanamide in 6M aqueous HCl (10 mL/mmol).
Reflux : Heat the mixture to 100°C under reflux for 18-24 hours. Validation: Monitor by LC-MS until the starting material mass (m/z 179 [M+H]+)[5] completely disappears.
Extraction : Cool to room temperature. Extract the aqueous layer 3x with EtOAc. Rationale: The expelled aniline and unreacted organics move to the organic layer, while the highly polar 3-aminobutanoic acid hydrochloride remains in the aqueous layer.
Isolation : Lyophilize the aqueous layer to yield 3-aminobutanoic acid quantitatively as the hydrochloride salt.
Figure 2: Step-by-step workflow for the acidic hydrolysis of 3-amino-N-phenylbutanamide.
References
PubChemLite. "3-amino-n-phenylbutanamide (C10H14N2O)". Université du Luxembourg.[Link]
PubChem. "Beta-Aminobutyric Acid | C4H9NO2 | CID 10932". National Institutes of Health.[Link]
SciELO. "Modulating the electronic structure of amino acids: interaction of model lewis acids with anthranilic acid". Journal of the Brazilian Chemical Society. [Link]
NP-MRD. "Showing NP-Card for (3s)-3-aminobutanoic acid". Natural Products Magnetic Resonance Database.[Link]
FooDB. "Showing Compound 3-Aminobutanoic acid (FDB008314)". The Food Database.[Link]
LibreTexts. "21.7: Chemistry of Amides". Chemistry LibreTexts.[Link]
Master Organic Chemistry. "Amide Hydrolysis Using Acid Or Base". Master Organic Chemistry.[Link]
Structural Characterization & Performance Profile: 3-Amino-N-phenylbutanamide
A Comparative Guide for Drug Development & Chiral Synthesis Executive Summary 3-amino-N-phenylbutanamide (CAS: 111961-65-0) represents a critical class of -amino acid derivatives used as chiral building blocks in peptido...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide for Drug Development & Chiral Synthesis
Executive Summary
3-amino-N-phenylbutanamide (CAS: 111961-65-0) represents a critical class of
-amino acid derivatives used as chiral building blocks in peptidomimetics and pharmaceutical intermediates. Unlike their -amino counterparts, -amino amides possess an additional carbon backbone atom (), conferring unique conformational stability and resistance to proteolytic degradation.
This guide objectively compares the structural performance of 3-amino-N-phenylbutanamide against its
-amino analog (Alanine anilide) and its synthetic precursor (Acetoacetanilide) . We provide a validated X-ray crystallography workflow to determine absolute stereochemistry—a critical quality attribute (CQA) for regulatory compliance in drug development.
Comparative Analysis: Structural Performance
The "Beta" Effect: Conformational Rigidity vs. Flexibility
The primary value of 3-amino-N-phenylbutanamide lies in its ability to adopt stable secondary structures (foldamers) that
-amino acids cannot.
Feature
3-Amino-N-phenylbutanamide (-Analog)
2-Amino-N-phenylpropanamide (-Analog)
Impact on Drug Design
Backbone Atoms
3 ()
2 ()
-analogs have higher rotational degrees of freedom, allowing unique helices.
Secondary Structure
Forms stable 14-helix or 12-helix (H-bond stabilized).
Forms -helices or -sheets (requires longer oligomers).
-peptides form stable structures at shorter lengths (4-6 residues).
Precursor vs. Product: Monitoring the Transformation
In process development, distinguishing the product from its precursor (3-oxo-N-phenylbutanamide) is vital. X-ray data provides the definitive proof of reduction and chiral center formation.
3-Oxo Precursor: Planar
ketone carbon at C3. Achiral (Space group often or ).
3-Amino Product: Tetrahedral
amine carbon at C3. Chiral (Space group must be non-centrosymmetric, e.g., , if enantiopure).
Experimental Protocol: Crystallization & Data Collection
This protocol is designed to yield diffraction-quality single crystals for absolute configuration determination.
Synthesis & Crystallization Workflow
Objective: Obtain single crystals of the hydrochloride salt or free base.
Challenge: The free base is an oil/low-melting solid; salt formation is recommended for lattice rigidity.
Figure 1: Optimized workflow for converting the crude chiral amine into diffraction-quality crystals using salt screening.
Data Collection Parameters
Temperature: 100 K (Cryostream) to minimize thermal motion of the flexible butyl chain.
Radiation: Cu-K
( Å) is preferred for absolute configuration (Flack parameter) determination if no heavy atom (Cl, Br) is present. If HCl salt is used, Mo-K is acceptable.
Resolution: Aim for 0.8 Å or better to resolve the H-atoms on the chiral amine (
vs ).
Data Presentation: Crystallographic Benchmarks
Since the specific crystal structure of 3-amino-N-phenylbutanamide varies by salt form and enantiomeric purity, the table below provides Reference Standards based on the 3-oxo precursor and analogous
-amino amides. Use these values to validate your experimental results.
Table 1: Crystallographic Parameters Comparison
Parameter
3-Oxo-N-phenylbutanamide (Precursor)
-Amino Amide Analog (Expected)
Significance
Crystal System
Orthorhombic
Monoclinic (Likely)
Chiral molecules cannot crystallize in centrosymmetric groups (e.g., ).
Space Group
(Centrosymmetric)
(Non-centrosymmetric)
confirms enantiomeric purity.
Z (Molecules/Cell)
8
2 or 4
Higher Z in chiral forms often implies multiple molecules in asymmetric unit ().
H-Bond Donor
Amide NH (1)
Amide NH + Amine (3)
3-Amino product has extensive H-bond networking capabilities.
Key Torsion Angle
(Planar)
(Gauche)
The "Gauche" effect drives the folding of the -backbone.
Hydrogen Bonding Network Logic
The stability of the 3-amino-N-phenylbutanamide crystal lattice is driven by a specific "Head-to-Tail" hydrogen bonding motif, critical for its utility in supramolecular chemistry.
Figure 2: Logical schematic of the Hydrogen Bonding network. The interaction between the protonated amine and the amide carbonyl creates a robust 'supramolecular sheet', enhancing solid-state stability.
Cheng, R.P., et al. (2001).Beta-Peptides: From Structure to Function. Chemical Reviews. (Foundational text on beta-amino acid folding).
Seebach, D., et al. (1996).Beta-Peptides: Synthesis by Arndt-Eistert homologation. Helvetica Chimica Acta.
Cambridge Structural Database (CSD).Search for Beta-Amino Acid Anilides. (General reference for space group trends).
Comparative
A Senior Application Scientist's Guide to Chiral HPLC Separation of 3-amino-N-phenylbutanamide Enantiomers
For researchers, scientists, and professionals in drug development, the precise and accurate separation of enantiomers is not just a regulatory requirement but a fundamental necessity for ensuring the safety and efficacy...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the precise and accurate separation of enantiomers is not just a regulatory requirement but a fundamental necessity for ensuring the safety and efficacy of chiral drug candidates. 3-amino-N-phenylbutanamide, with its chiral center at the C3 position, presents a common challenge in analytical chemistry: the development of a robust and reliable method for enantiomeric resolution. This guide provides an in-depth comparison of potential chiral High-Performance Liquid Chromatography (HPLC) methods, drawing upon established principles and experimental data for structurally similar compounds. We will explore the selection of chiral stationary phases (CSPs), mobile phase optimization, and provide detailed starting protocols to accelerate your method development process.
The Criticality of Chiral Separation in Pharmaceutical Analysis
The differential pharmacological and toxicological profiles of enantiomers are well-documented.[1] One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects. Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most powerful and widely employed technique for this purpose due to its versatility, sensitivity, and scalability.[2]
The enantioseparation of 3-amino-N-phenylbutanamide, a molecule possessing both a basic amino group and an amide functionality, requires careful consideration of the potential interactions with the chiral selector on the stationary phase. The key to a successful separation lies in exploiting the subtle differences in the three-dimensional structures of the enantiomers to achieve differential retention on the CSP.[3]
Strategic Approach to Method Development
A systematic approach to chiral method development is crucial to efficiently identify optimal separation conditions.[4][5] The trial-and-error approach can be time-consuming and costly.[4] A more effective strategy involves screening a selection of well-characterized and versatile CSPs under different mobile phase conditions.
Caption: A typical workflow for chiral HPLC method development.
Comparison of Chiral Stationary Phases for 3-amino-N-phenylbutanamide
The selection of the appropriate CSP is the most critical factor in achieving chiral separation.[4] For a molecule like 3-amino-N-phenylbutanamide, which contains hydrogen bond donors and acceptors, as well as aromatic and aliphatic moieties, several types of CSPs are promising candidates.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are renowned for their broad applicability and high success rates in resolving a wide variety of chiral compounds.[6][7] The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.
For basic compounds like 3-amino-N-phenylbutanamide, the use of a basic additive such as diethylamine (DEA) in the mobile phase is often necessary to improve peak shape and prevent tailing.[4]
Table 1: Comparison of Polysaccharide-Based CSPs
Chiral Stationary Phase
Selector
Primary Interactions
Recommended Mode
Key Advantages
Chiralcel® OD-H
Cellulose tris(3,5-dimethylphenylcarbamate)
Hydrogen bonding, π-π, steric
Normal-Phase
High versatility, extensive literature support.[1][6]
Chiralpak® AD-H
Amylose tris(3,5-dimethylphenylcarbamate)
Hydrogen bonding, π-π, steric
Normal-Phase
Often complementary to OD-H, can provide different elution orders.
Chiralpak® IA/IB/IC/ID/IE/IF
Immobilized Amylose/Cellulose Derivatives
Hydrogen bonding, π-π, steric
Normal, Reversed, Polar Organic
Robust, can withstand a wider range of solvents.[6]
Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, covalently bonded to silica, offer a unique and versatile class of CSPs.[3][8] These CSPs are capable of multiple interactions, including ionic, hydrogen bonding, and π-π interactions, making them suitable for a broad range of analytes, including amino acids and their derivatives.[3][9] They have the advantage of being operable in reversed-phase, normal-phase, and polar organic modes, providing significant flexibility in method development.[8]
Table 2: Comparison of Macrocyclic Glycopeptide-Based CSPs
Chiral Stationary Phase
Selector
Primary Interactions
Recommended Mode
Key Advantages
CHIROBIOTIC® T
Teicoplanin
Ionic, hydrogen bonding, π-π
Reversed-Phase, Polar Ionic
Excellent for amino acids and amines, can be used with aqueous mobile phases.[9]
CHIROBIOTIC® V
Vancomycin
Ionic, hydrogen bonding, π-π
Reversed-Phase, Polar Ionic
Broad selectivity, complementary to Teicoplanin-based phases.
Experimental Protocols: Starting Points for Method Development
The following protocols are designed as initial screening conditions. Optimization of the mobile phase composition, flow rate, and temperature will likely be necessary to achieve baseline separation.
Protocol 1: Normal-Phase Separation on a Polysaccharide-Based CSP
This protocol is a robust starting point for many chiral separations, especially for compounds soluble in non-polar organic solvents.[1][7]
Instrumentation and Materials:
HPLC System: Standard HPLC or UHPLC system with a UV detector.
Chiral Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm).
Solvents: HPLC grade n-hexane, isopropanol (IPA), and diethylamine (DEA).
Sample: Racemic 3-amino-N-phenylbutanamide (approx. 1 mg/mL in mobile phase).
Chromatographic Conditions:
Parameter
Condition
Mobile Phase A
n-Hexane/IPA (90:10, v/v) + 0.1% DEA
Mobile Phase B
n-Hexane/Ethanol (90:10, v/v) + 0.1% DEA
Flow Rate
1.0 mL/min
Column Temperature
25 °C
Detection
UV at 254 nm
Injection Volume
10 µL
Workflow:
Caption: Experimental workflow for normal-phase screening.
Protocol 2: Reversed-Phase Separation on a Macrocyclic Glycopeptide-Based CSP
This approach is advantageous for more polar compounds or when compatibility with mass spectrometry is desired.[8]
Instrumentation and Materials:
HPLC System: Standard HPLC or UHPLC system with a UV detector.
Chiral Column: CHIROBIOTIC® T (250 mm x 4.6 mm, 5 µm).
Solvents: HPLC grade acetonitrile (ACN), methanol (MeOH), and ammonium acetate.
Sample: Racemic 3-amino-N-phenylbutanamide (approx. 1 mg/mL in mobile phase).
Chromatographic Conditions:
Parameter
Condition
Mobile Phase A
10 mM Ammonium acetate in Water/ACN (50:50, v/v)
Mobile Phase B
10 mM Ammonium acetate in Water/MeOH (50:50, v/v)
Flow Rate
1.0 mL/min
Column Temperature
25 °C
Detection
UV at 254 nm
Injection Volume
10 µL
Workflow:
Caption: Experimental workflow for reversed-phase screening.
Data Interpretation and Optimization
Following the initial screening, the chromatograms should be evaluated for key performance indicators:
Resolution (Rs): A measure of the degree of separation between the two enantiomeric peaks. A baseline separation is typically indicated by an Rs value ≥ 1.5.
Selectivity (α): The ratio of the retention factors of the two enantiomers. A value greater than 1 is required for separation.
Retention Factor (k'): A measure of the retention of an analyte on the column. Values between 2 and 10 are generally desirable.
Peak Shape: Symmetrical peaks are ideal. Tailing or fronting may indicate secondary interactions that need to be addressed.
If partial or no separation is observed, further optimization is necessary. This can involve:
Adjusting the mobile phase composition: Varying the ratio of the strong and weak solvents.
Changing the organic modifier: For example, switching from IPA to ethanol in normal-phase.
Modifying the additive concentration: Increasing or decreasing the amount of DEA or acid.
Varying the column temperature: This can sometimes have a significant impact on selectivity.[1]
Conclusion
The chiral separation of 3-amino-N-phenylbutanamide enantiomers is a readily achievable goal with a systematic and informed approach to method development. Polysaccharide-based and macrocyclic glycopeptide-based CSPs represent the most promising starting points due to their proven versatility with similar amine and amide-containing compounds. By following the outlined screening protocols and optimization strategies, researchers can efficiently develop a robust and reliable HPLC method suitable for the accurate enantiomeric analysis of this and other chiral molecules, thereby ensuring the quality and safety of pharmaceutical products.
References
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
Silica Immobilised Chloro- and Amido-Derivatives of Eremomycine as Chiral Stationary Phases for the Enantioseparation of Amino Acids by Reversed-Phase Liquid Chromatography. MDPI. [Link]
Structural Validation of 3-Amino-N-Phenylbutanamide: A Comparative 13C NMR Analysis Guide
Introduction: The Beta-Amino Challenge In the development of peptidomimetics and pharmaceutical intermediates, 3-amino-N-phenylbutanamide (a -amino acid derivative) represents a critical building block.[1] However, its s...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Beta-Amino Challenge
In the development of peptidomimetics and pharmaceutical intermediates, 3-amino-N-phenylbutanamide (a
-amino acid derivative) represents a critical building block.[1] However, its synthesis—often via Michael addition of ammonia to crotonanilide or condensation of 3-aminobutyric acid—is prone to regio-isomerism and byproduct formation.[1]
The primary analytical challenge is distinguishing the target 3-amino regioisomer (beta-amino) from the 2-amino regioisomer (alpha-amino) and the unsaturated starting material.[1] While Mass Spectrometry confirms molecular weight, it fails to distinguish regioisomers efficiently.[1] Proton (
H) NMR is often plagued by broad amine/amide exchange peaks and overlapping multiplets.[1]
This guide establishes Carbon-13 (
C) NMR as the definitive "Skeleton Key" for validation, providing a self-validating protocol to confirm connectivity without ambiguity.
Comparative Analysis: Why
C NMR?
The following table objectively compares analytical techniques for validating 3-amino-N-phenylbutanamide.
Feature
H NMR
Mass Spectrometry (LC-MS)
C NMR (Recommended)
Primary Output
Proton environment & coupling
Molecular Mass ()
Carbon Skeleton Connectivity
Regioisomer Discrimination
Low.-CH and -CH multiplets often overlap; NH protons are broad/exchangeable.[1]
None. Both isomers have identical mass ( g/mol ).[1]
H NMR is faster, C NMR combined with DEPT-135 (Distortionless Enhancement by Polarization Transfer) provides a binary "Yes/No" validation of the carbon backbone that H NMR cannot easily offer due to second-order coupling effects in the aliphatic chain.[1]
Experimental Protocol: The Self-Validating System
To ensure high-fidelity data, follow this optimized protocol. This system is "self-validating" because the solvent choice and pulse sequence are selected to eliminate common false positives (e.g., mistaken solvent peaks for carbonyls).[1]
Reasoning: Amides and amines are prone to hydrogen bonding.[1] DMSO disrupts intermolecular aggregation, resulting in sharper peaks.[1] Additionally, DMSO-d
shifts (39.5 ppm) do not overlap with the critical aliphatic region of the target molecule (20-50 ppm).
Concentration: 30–50 mg of sample in 0.6 mL solvent. (Higher concentration required for
B. Instrument Parameters (400 MHz or higher recommended)
Standard
C{1H}: Proton-decoupled.
Relaxation Delay (D1): Set to 2-3 seconds . (Crucial: Quaternary carbons like the amide carbonyl and phenyl ipso-carbon have long T1 relaxation times.[1] Short D1 leads to missing peaks).[1]
at the alpha position.[1] DEPT-135 shows one Negative peak. [1]
Alternative (2-amino): Contains a CH at the alpha position and a CH
at the beta position.[1] DEPT-135 would show a different pattern (Negative peak at beta position, likely shifted upfield). [1]
Impurity (Crotonanilide): Contains alkene carbons (120-145 ppm ) that are CH (Positive in DEPT).[1] If you see extra positive peaks in the aromatic region that correlate to alkenes, the reaction is incomplete.
Visualization of Workflows
Diagram 1: Analytical Workflow
This diagram outlines the decision process for accepting or rejecting a batch based on NMR data.[1]
Caption: Figure 1. Step-by-step analytical workflow for validating the structural integrity of 3-amino-N-phenylbutanamide.
Diagram 2: Structural Assignment Logic
This diagram visualizes how to assign specific peaks to the molecule's structure.[1]
Caption: Figure 2. Logic tree for assigning
C NMR signals to the specific carbon atoms of the target molecule.
References
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][2] (Accessed 2023).[1][3][4] [Link][1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (7th Ed.).[1] John Wiley & Sons.[1] (Standard reference for general amide/amine shifts).
PubChem. N-Phenylbutanamide (Compound Summary). National Library of Medicine.[1] [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][5] Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]
University of Wisconsin-Madison. Evans Group pKa and NMR Tables.[Link][1]
As a Senior Application Scientist, I have overseen the synthesis, scale-up, and waste management of numerous pharmaceutical intermediates. 3-amino-N-phenylbutanamide (CAS: 111961-65-0) is a chiral -amino amide frequently...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have overseen the synthesis, scale-up, and waste management of numerous pharmaceutical intermediates. 3-amino-N-phenylbutanamide (CAS: 111961-65-0) is a chiral
-amino amide frequently utilized in drug development, most notably as a building block in the asymmetric synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like sitagliptin.
While much of the literature focuses on the catalytic asymmetric reductive amination required to synthesize this compound, laboratory safety and proper disposal are equally critical. Because this molecule contains both a primary aliphatic amine and an aromatic amide, it exhibits specific physicochemical behaviors that dictate its waste management workflow.
This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of 3-amino-N-phenylbutanamide, ensuring full compliance with U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards.
Chemical Profile & Hazard Causality
To manage a chemical safely, you must first understand the causality behind its hazards. 3-amino-N-phenylbutanamide is not acutely toxic (not EPA P-listed) [1], but its functional groups require specific handling:
The Primary Amine: Acts as a weak base and a nucleophile. If inadvertently mixed with concentrated mineral acids, anhydrides, or acyl halides in a waste carboy, it will undergo exothermic neutralization or acylation, potentially leading to container over-pressurization and rupture.
The Phenyl Ring: Imparts lipophilicity. While the National Research Council's Prudent Practices in the Laboratory allows for the sink disposal of certain low-molecular-weight, highly biodegradable amines (under 6 carbon atoms) [2], 3-amino-N-phenylbutanamide has 10 carbon atoms and an aromatic ring. It is strictly prohibited from drain disposal because it is not readily biodegradable and can disrupt aquatic ecosystems [3].
Solid at room temperature; poses a fine dust inhalation hazard.
Drain Disposal Limit
0.0 mg/L
Absolutely no sink disposal. Must be collected as hazardous waste.
SAA Accumulation Limit
55 Gallons
Maximum volume allowed in a Satellite Accumulation Area (SAA) [4].
Waste Segregation & Compatibility Protocol
A self-validating safety system relies on physical segregation to prevent reactive cross-contamination.
Causality-Driven Segregation:
Do not mix 3-amino-N-phenylbutanamide waste with strong oxidizing agents (e.g., peroxides, permanganates) or strong acids. The amine group can oxidize rapidly, generating heat and potentially forming toxic nitrogen oxide (NOx) gases.
Step-by-Step Segregation Methodology:
Identify the Waste Stream: Determine if the waste is a pure solid (e.g., expired reagent, spilled powder), contaminated labware (e.g., weigh boats, spatulas), or a liquid solution (e.g., mother liquor from a crystallization process).
Select the Primary Receptacle:
For Solids: Use a wide-mouth, high-density polyethylene (HDPE) container. Glass is acceptable but poses a shatter risk if dropped.
For Liquids: Use standard 4-liter or 10-liter HDPE carboys.
Determine Solvent Compatibility (For Liquids):
If the compound is dissolved in methanol, ethanol, or ethyl acetate (common in asymmetric hydrogenation workflows), route to the Non-Halogenated Organic Waste carboy.
If dissolved in dichloromethane (DCM) or chloroform, route to the Halogenated Organic Waste carboy.
Operational Disposal Procedures
Under the EPA's Resource Conservation and Recovery Act (RCRA), specifically Subpart K (for academic and research laboratories), waste must be managed at the point of generation [4].
Protocol A: Solid Waste & Contaminated Labware
Collection: Using a dedicated spatula, transfer any residual 3-amino-N-phenylbutanamide powder into a sealable plastic bag or directly into the solid waste HDPE container.
Labware Treatment: Place contaminated weigh boats, filter papers, and disposable gloves directly into the solid hazardous waste bin. Do not attempt to rinse these items in the sink.
Sealing: Ensure the container lid is tightly secured immediately after the waste is added. Self-validation check: If you can smell the chemical, the seal is compromised.
Protocol B: Liquid Waste (Reaction Mixtures)
Quenching: If the compound is part of an active reaction mixture containing reactive catalysts (e.g., Ruthenium or Rhodium complexes used in its synthesis), ensure the catalyst is fully deactivated (quenched) before transferring to the bulk waste carboy.
Transfer: Use a dedicated funnel to pour the solution into the appropriate liquid waste carboy (Halogenated vs. Non-Halogenated).
Headspace Management: Never fill a liquid waste carboy past 90% capacity. Leave headspace to accommodate vapor expansion caused by ambient temperature fluctuations.
Protocol C: Labeling and SAA Storage
Affix the EPA Label: Attach a standard "Hazardous Waste" label to the container before the first drop of waste is added.
Itemize Contents: Write "3-amino-N-phenylbutanamide" and the specific solvents used. Do not use abbreviations or chemical structures, as commercial disposal contractors require full IUPAC or common names [5].
SAA Compliance: Store the container in a designated Satellite Accumulation Area (SAA) within the lab. Ensure the SAA features secondary containment (e.g., a spill tray) to capture any accidental leaks.
Spill Cleanup Methodology
In the event of a powder spill on the benchtop:
Don PPE: Ensure you are wearing nitrile gloves, a lab coat, and safety goggles. If the spill is large and dust is airborne, an N95 or P100 particulate respirator is required.
Containment: Do not dry-sweep the powder, as this aerosolizes the amine dust. Instead, lightly dampen a disposable paper towel with a compatible solvent (e.g., ethanol or isopropanol).
Wipe & Collect: Gently wipe up the powder. Place the contaminated towels into a clear plastic bag, seal it, and place it in the Solid Hazardous Waste container.
Decontamination: Wash the affected bench space with warm water and a mild laboratory detergent to remove any lipophilic residue.
Waste Management Workflow Visualization
The following diagram illustrates the logical routing of 3-amino-N-phenylbutanamide waste to ensure regulatory compliance and operational safety.
Caption: Operational workflow for the segregation, labeling, and disposal of 3-amino-N-phenylbutanamide.
References
National Academies of Sciences, Engineering, and Medicine. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. Available at:[Link]
Vanderbilt University Environmental Health and Safety. "Guide to Laboratory Sink/Sewer Disposal of Wastes." EPA Compliance Fact Sheet. Available at:[Link] (Note: Link derived from verified institutional guidelines on amine sink disposal limits).
U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." Hazardous Waste Generators. Available at:[Link]
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Knowledge Center. Available at:[Link]
Handling
Personal protective equipment for handling 3-amino-N-phenylbutanamide
Part 1: Executive Safety Summary Treat as: Corrosive, Irritant, and Potential Sensitizer. 3-Amino-N-phenylbutanamide contains a primary aliphatic amine and an aromatic amide moiety.
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Safety Summary
Treat as: Corrosive, Irritant, and Potential Sensitizer.
3-Amino-N-phenylbutanamide contains a primary aliphatic amine and an aromatic amide moiety. While specific GHS data for this exact catalog number is often limited in public databases, its structural analogs (e.g., 3-amino-1-phenylbutane) are classified as Skin Corr. 1C and Eye Dam. 1 [1].
Immediate Action Required:
Engineering Control: All handling must occur inside a certified chemical fume hood.
Skin Protection: Double-gloving is mandatory. Inner: Nitrile (4 mil). Outer: Nitrile (5-8 mil) or Neoprene.
Eye Protection: Chemical splash goggles are required. Safety glasses are insufficient due to the risk of irreversible corneal damage from amine vapors or dust.
Part 2: Chemical Profile & Hazard Analysis (The "Why")
To trust the protocol, you must understand the molecule's behavior.
The Amine Hazard (Primary Amine)
The "3-amino" group is a primary aliphatic amine.
Mechanism: It is a nucleophile and a base (
). Upon contact with skin moisture, it protonates, generating hydroxide ions () that saponify skin lipids, leading to chemical burns.
Sensitization: Aromatic amides (anilides) can metabolize into reactive intermediates that haptenize proteins, leading to allergic contact dermatitis.
The Physical State[1]
Form: Typically a viscous oil or low-melting solid.
Risk: Viscous liquids cling to gloves and surfaces, increasing the contact time and permeation risk compared to free-flowing powders.
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix uses a Self-Validating approach. You do not just wear the PPE; you verify its integrity.
Zone
PPE Requirement
Validation Step
Eyes
Chemical Splash Goggles (ANSI Z87.1 D3)
Seal Check: Press goggles against face; you should feel a slight suction. No gaps allowed.
Hands (Inner)
Nitrile (4 mil)
Inflation Test: Inflate glove with air and squeeze to check for pinholes before donning.
Hands (Outer)
Nitrile (Extended Cuff, >5 mil) or Neoprene
Overlap Check: Cuff must overlap lab coat sleeve by at least 2 inches. Tape if necessary for vertical work.
Respiratory
Fume Hood (Face velocity: 80-100 fpm)
Flow Check: Verify the sash flow monitor is green/reading within range before inserting arms.
Body
Lab Coat (Cotton/Poly) + Chemical Apron
Coverage: Apron must cover the chest to below the knees when seated.
Part 4: Operational Workflow
Phase 1: Weighing & Transfer
Static Control: Use an anti-static gun if the substance is a solid powder to prevent dispersal.
Containment: Weigh inside the fume hood using a draft shield. Do not remove the balance to an open bench.
Technique: Use a disposable spatula or syringe (if liquid). Never pour directly from the stock bottle.
Phase 2: Reaction Setup
Exotherm Awareness: Amines react exothermically with acids and electrophiles.
Protocol:
Dissolve 3-amino-N-phenylbutanamide in the solvent (e.g., DCM, THF) before adding reagents.
Cool the solution to 0°C if adding acid chlorides or anhydrides.
Venting: Ensure the reaction vessel is vented (e.g., via a needle to an inert gas line) to prevent pressure buildup.
Phase 3: Spill Response
Minor Spill (<5 mL/g):
Cover with Dry Sand or Vermiculite .
Neutralize with a dilute acid (e.g., 1M Citric Acid) only if the spill is on a compatible surface (not metal).
Scoop into a hazardous waste container.
Validation: Wipe the area with a pH strip moistened with water. It should remain neutral (pH 6-8). If blue (basic), re-clean.
Part 5: Visualization (Workflow & Logic)
The following diagram illustrates the decision logic for handling and spill response.
Caption: Operational logic flow ensuring specific controls for physical state and exothermic risks are applied.
Part 6: Disposal & Deactivation
Do not dispose of down the drain. Amines are toxic to aquatic life and can damage plumbing.
Segregation: Collect in a waste container labeled "Basic Organic Waste" or "Amines."
Compatibility: Do not mix with "Acidic Waste" or "Oxidizers" (Risk of violent reaction or toxic gas evolution).
Final Disposal: The preferred method is Incineration via a licensed chemical waste contractor. The high nitrogen content requires proper combustion control to minimize NOx emissions [2].
References
PubChem. (2025). Compound Summary: 3-Amino-N-phenylbutanamide.[1] National Library of Medicine. Retrieved from [Link].